molecular formula C2H4N4S B7722964 4-amino-1,2,4-triazole-3-thiol

4-amino-1,2,4-triazole-3-thiol

Cat. No.: B7722964
M. Wt: 116.15 g/mol
InChI Key: DLLBXBCKFUPBJE-UHFFFAOYSA-N
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Description

4-amino-1,2,4-triazole-3-thiol is a versatile heterocyclic scaffold of significant interest in multidisciplinary research due to its unique molecular structure featuring multiple nitrogen atoms and a thiol group. Its primary research value lies in its ability to serve as a key precursor for synthesizing bioactive molecules and functional materials. In medicinal chemistry, this compound is a promising scaffold for developing broad-spectrum enzyme inhibitors. Research has identified derivatives as potent inhibitors of both serine- and metallo-β-lactamases, enzymes responsible for antibiotic resistance in bacteria, showing potential to restore the efficacy of existing β-lactam antibiotics against resistant strains . Furthermore, studies highlight its derivatives exhibiting notable antimicrobial activity against a range of clinically relevant bacteria and fungi . The compound also demonstrates substantial utility in materials science as an effective corrosion inhibitor for low-carbon steel in acidic environments, functioning through adsorption on the metal surface . Additional research applications include its role as a building block in "click chemistry" for synthesizing complex molecular architectures like vicinal amino alcohols , and its evaluation as a free radical scavenger, showing significant antioxidant potential in DPPH and ABTS assays . The compound's rich electron-donating sites and tautomeric properties (thiol-thione tautomerism) make it a valuable ligand in coordination chemistry for constructing metal complexes with diverse structural features . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLBXBCKFUPBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN=C(N1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis pathway of 4-amino-1,2,4-triazole-3-thiol from hydrazine hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis of 4-Amino-1,2,4-Triazole-3-Thiol

Executive Summary

This technical guide details the synthesis of This compound (CAS: 16691-43-3), a critical heterocyclic intermediate used in the development of antifungal pharmaceuticals, plant growth regulators, and as a high-efficiency corrosion inhibitor for copper alloys.

The protocol focuses on the Thiocarbohydrazide (TCH) Route , widely regarded as the "Gold Standard" for research and industrial scalability due to its high yield potential and the ability to purify the intermediate, ensuring a high-purity final API (Active Pharmaceutical Ingredient) or reagent.

Part 1: Chemical Pathway & Mechanistic Analysis

The synthesis is a two-stage convergent process. The chemical logic relies on the nucleophilic attack of hydrazine on carbon disulfide to form a symmetric thiocarbonyl intermediate, which is then cyclized using a one-carbon donor (formic acid).

Reaction Scheme
  • Formation of Thiocarbohydrazide (TCH): Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This step evolves hydrogen sulfide (

    
    ) as a byproduct.[1]
    
    
    
    
  • Cyclization to Triazole: The thiocarbohydrazide undergoes condensation with formic acid. The acid provides the C-5 carbon of the triazole ring, leading to ring closure and the elimination of water.

    
    
    

ReactionPathway Reactants Hydrazine Hydrate + Carbon Disulfide Intermediate Thiocarbohydrazide (TCH) Reactants->Intermediate Reflux (Water/MeOH) Nucleophilic Addition Byproducts1 Byproduct: H2S (Gas) Reactants->Byproducts1 Product This compound (Target) Intermediate->Product Reflux Cyclocondensation Byproducts2 Byproduct: 2 H2O Intermediate->Byproducts2 Reagent Formic Acid (Cyclizing Agent) Reagent->Product

Figure 1: Chemical reaction pathway illustrating the conversion of hydrazine and CS2 to the target triazole via the TCH intermediate.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of Thiocarbohydrazide (TCH)

Objective: Isolate high-purity TCH to prevent polymeric impurities in the final step.

Reagents:

  • Hydrazine Hydrate (85% or 99%): 2.0 - 2.2 equivalents.

  • Carbon Disulfide (

    
    ): 1.0 equivalent.
    
  • Solvent: Water (traditional) or Methanol (higher yield).[2][3]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

    • Critical Safety: Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap evolved

      
       gas.
      
  • Charging: Add Hydrazine Hydrate (e.g., 100 mmol) and solvent (Water, 50 mL) to the flask. Cool the solution to 10–15°C using an ice bath.

  • Addition: Add Carbon Disulfide (50 mmol) dropwise over 30–60 minutes.

    • Observation: The reaction is exothermic.[2][4] Maintain temperature

      
       to prevent hydrazine loss.
      
  • Reaction: Once addition is complete, heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Completion Indicator: Evolution of

      
       ceases, and the solution may turn from yellow to colorless or deposit crystals.
      
  • Workup: Cool the mixture to

    
    . The Thiocarbohydrazide will precipitate as white/off-white crystals.
    
  • Filtration: Filter the solid, wash with cold water (or cold methanol), and dry.

    • Yield Target: 70–90%.

    • Melting Point Check: TCH decomposes at approx. 168–172°C.

Stage 2: Cyclization to this compound

Objective: Ring closure using formic acid.

Reagents:

  • Thiocarbohydrazide (TCH): 1.0 equivalent.

  • Formic Acid (85% or 98%): Excess (acts as solvent and reagent).

Protocol:

  • Setup: Round-bottom flask with reflux condenser.

  • Reaction: Suspend TCH (e.g., 10 g) in Formic Acid (30–50 mL).

  • Reflux: Heat the mixture to reflux for 3–5 hours.

    • Mechanism:[1][2][5] The solid TCH will dissolve as it reacts, followed by the potential precipitation of the product or a clear solution depending on concentration.

  • Workup:

    • Evaporate excess formic acid under reduced pressure (rotary evaporator) to roughly 1/3 volume.

    • Cool the residue to

      
      .
      
    • Add cold water (50 mL) to precipitate the crude product.

  • Purification: Recrystallize from hot water or an Ethanol/Water (3:1) mixture.

  • Drying: Dry in a vacuum oven at

    
    .
    

Part 3: Process Control & Characterization

Physicochemical Properties
PropertySpecificationValidation Method
Appearance White to off-white powderVisual Inspection
Melting Point 300–302°C (Decomposes)Capillary Method (Ref 1,[6] 3)
Solubility Soluble in hot water, alkalis; Insoluble in etherSolubility Test
Purity Target >98%HPLC / Elemental Analysis
Operational Workflow

Workflow Start Start: Hydrazine Hydrate (Reactor + Scrubber) AddCS2 Add CS2 (Dropwise) Temp < 40°C Start->AddCS2 Reflux1 Reflux 4h (H2S Evolution) AddCS2->Reflux1 IsolateTCH Cool & Filter Isolate TCH Intermediate Reflux1->IsolateTCH Cyclize Add Formic Acid Reflux 3-5h IsolateTCH->Cyclize Crystallize Concentrate & Cool Recrystallize (Water/EtOH) Cyclize->Crystallize Final Final Product Dry & QC Crystallize->Final

Figure 2: Operational workflow for the two-step synthesis process.

Part 4: Safety & Hazards (E-E-A-T)

This synthesis involves Category 1 hazardous materials. Strict adherence to safety protocols is non-negotiable.

  • Hydrazine Hydrate:

    • Hazard: Potent carcinogen, corrosive, and skin sensitizer.

    • Control: Handle only in a fume hood with butyl rubber gloves. Destroy waste hydrazine with dilute hypochlorite solution before disposal.

  • Carbon Disulfide (

    
    ): 
    
    • Hazard: Extremely flammable (Flash point -30°C) and neurotoxic.

    • Control: Use spark-proof equipment. Avoid all ignition sources.

  • Hydrogen Sulfide (

    
    ): 
    
    • Hazard: Deadly gas evolved during Step 1. Olfactory fatigue occurs rapidly (you stop smelling it even when present).

    • Control: Mandatory caustic scrubber (NaOH traps H2S as NaHS). Never vent directly to the atmosphere.

References

  • Sigma-Aldrich. (n.d.). 3-Amino-1,2,4-triazole-5-thiol Product Sheet. Retrieved from [7]

  • Lugasi, S. O. (2017).[2][4] New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. Asian Journal of Chemical Sciences. Retrieved from

  • Chem-Impex International. (n.d.). 3-Amino-1,2,4-triazole-5-thiol Physical Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723869, 3-Amino-1,2,4-triazole-5-thiol. Retrieved from

  • Combs, G. W., et al. (1990).[1] Process for the production of thiocarbohydrazide. U.S. Patent 4,940,815.[1] Retrieved from

Sources

Thermodynamic Properties of 4-Amino-3-Mercapto-1,2,4-Triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for 4-amino-3-mercapto-1,2,4-triazole (AMT) , a versatile heterocyclic scaffold critical in corrosion inhibition, coordination chemistry, and drug discovery.

Executive Technical Summary

4-amino-3-mercapto-1,2,4-triazole (also known as 4-amino-1,2,4-triazole-3-thiol or 4-amino-4H-1,2,4-triazole-3-thione) is a nitrogen-rich heterocyclic compound. Its thermodynamic profile is defined by a distinct thiol-thione tautomeric equilibrium , which dictates its reactivity in nucleophilic substitutions and metal coordination.

  • CAS Number: 4343-75-3

  • Molecular Formula:

    
    
    
  • Molecular Weight: 116.14 g/mol

  • Primary Application: High-efficiency corrosion inhibitor (adsorption thermodynamics), precursor for Schiff base ligands (Schiff base thermodynamics), and organometallic frameworks.

Chemical Identity & Structural Thermodynamics

Tautomeric Equilibrium (Thiol vs. Thione)

The thermodynamic stability of AMT is governed by the equilibrium between the thiol (SH) and thione (NH/C=S) forms. While often referred to as a "mercapto" compound, experimental and theoretical evidence confirms the thione form is thermodynamically preferred in the solid state and polar solvents.

  • DFT Calculation Results: Density Functional Theory (B3LYP/6-31G(d)) indicates the thione tautomer is approximately 14.42 kcal/mol (60.3 kJ/mol) more stable than the thiol form in the gas phase.[1]

  • Spectroscopic Validation:

    • IR: Presence of

      
       bands around 1138–1282 cm⁻¹ and absence of S-H stretching in solid-state spectra.
      
    • NMR:

      
       NMR signals at 160–182 ppm  correspond to the 
      
      
      
      carbon, confirming the thione character in DMSO-d6 solution.

Figure 1: Tautomeric Equilibrium of AMT

Tautomerism Thione Thione Form (Thermodynamically Favored) Delta_G = 0 kcal/mol Thiol Thiol Form (Reactivates in Basic pH) Delta_G ~ +14.4 kcal/mol Thione->Thiol  Proton Transfer  

Caption: Thermodynamic preference for the thione tautomer over the thiol form based on DFT B3LYP/6-31G(d) calculations.

Thermodynamic Parameters

Physical Phase Transitions

The high nitrogen content and potential for intermolecular hydrogen bonding (NH···S and NH[1][2]···N) result in high melting points for AMT and its derivatives.

PropertyValue / RangeNotes
Physical State White to off-white crystalline powderHygroscopic nature requires dry storage.
Melting Point (Pure) 203 – 204 °C (Typical for 3-methyl analog)Unsubstituted parent decomposes near mp range.
Melting Point (Derivatives) 244 – 245 °C (Schiff bases)Increased conjugation elevates thermal stability.
Density (Calculated) ~1.313 g/cm³Based on crystallographic data of homologs.
Solution Thermodynamics (Acidity & pKa)

AMT acts as a weak acid due to the potential deprotonation of the cyclic nitrogen or the thiol group.

  • 
     (Protonated Amine): ~2.91  (Acidic environment stability).
    
  • 
     (Thiol/Thione Deprotonation): ~4.98 – 9.60  (Dependent on solvent/substituent).
    
    • Significance: At physiological pH (7.4), the compound exists largely in its neutral or mono-anionic form, enhancing its metal-chelating capability.

Interfacial Thermodynamics (Adsorption & Corrosion)

One of the most rigorously quantified thermodynamic properties of AMT is its adsorption onto metal surfaces (e.g., carbon steel, copper) in acidic media. This process is spontaneous and exothermic.

Adsorption Isotherms

The adsorption of AMT typically follows the Langmuir Adsorption Isotherm , described by the equation:



Where:
  • 
     = Concentration of inhibitor
    
  • 
     = Surface coverage
    
  • 
     = Equilibrium constant of adsorption
    
Thermodynamic Quantities of Adsorption

Experimental data from potentiodynamic polarization studies in 1.0 M


 yield the following parameters:
ParameterValue (Approx.)Thermodynamic Interpretation
Gibbs Free Energy (

)
-30 to -40 kJ/mol Indicates Chemisorption . Values more negative than -20 kJ/mol suggest strong coordinate bond formation between the S/N atoms and metal d-orbitals.
Enthalpy (

)
Negative (Exothermic) Adsorption efficiency decreases slightly with increasing temperature, consistent with exothermic physisorption/chemisorption mix.
Inhibition Efficiency > 90% at

M
High efficiency driven by the electron-donating capability of the -NH2 and =S groups.

Thermal Stability & Decomposition

Thermogravimetric Analysis (TGA) reveals that AMT scaffolds possess significant thermal stability, making them suitable for high-temperature synthesis (e.g., melt fusion).

  • Decomposition Onset: > 200 °C .

  • Mechanism: Thermal decomposition often involves the rupture of the N-N bond and loss of

    
     or 
    
    
    
    fragments.
  • Application Note: The high thermal stability allows for "one-pot" fusion synthesis of triazolothiadiazoles at 140–180 °C without degrading the triazole ring.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-3-Mercapto-1,2,4-Triazole

Rationale: This method utilizes the cyclization of thiocarbohydrazide, ensuring high yield and purity of the thione tautomer.

  • Reagents: Thiocarbohydrazide (1 eq), Formic Acid (excess) or Triethyl Orthoformate.[3]

  • Reflux: Heat the mixture at reflux temperature (approx. 100–110 °C) for 4–6 hours.

  • Crystallization: Cool the solution. The triazole will precipitate as a white solid.

  • Purification: Recrystallize from ethanol/water to remove unreacted hydrazine traces.

  • Validation: Check Melting Point (target ~200+ °C dec) and IR (look for C=S at ~1250 cm⁻¹).

Protocol B: Determination of Adsorption Thermodynamics ( )

Rationale: To quantify the corrosion inhibition efficiency and binding strength.

  • Preparation: Polish carbon steel coupons to mirror finish.

  • Solution: Prepare 1.0 M HCl or

    
     with AMT concentrations ranging from 
    
    
    
    M to
    
    
    M.
  • Immersion: Suspend coupons in solution for 24 hours at controlled temperatures (e.g., 298 K, 308 K, 318 K).

  • Measurement: Measure weight loss or use Potentiodynamic Polarization (Tafel extrapolation).

  • Calculation:

    • Calculate Surface Coverage (

      
      ).
      
    • Plot

      
       vs 
      
      
      
      to find
      
      
      .
    • Calculate

      
      .
      

Figure 2: Synthesis & Application Workflow

Workflow Start Precursors (Thiocarbohydrazide + Acid) Synth Cyclization (Reflux 4-6h) Start->Synth Product 4-Amino-3-Mercapto-1,2,4-Triazole (Thione Form) Synth->Product App1 Corrosion Inhibition (Adsorption on Steel) Product->App1  Adsorption (Delta G < -20 kJ/mol)   App2 Schiff Base Synthesis (Drug Scaffolds) Product->App2  Condensation (-H2O)  

Caption: Synthetic pathway from thiocarbohydrazide to AMT and its subsequent divergence into industrial and pharmaceutical applications.

References

  • GuideChem. (2025). 4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL Properties and CAS 4343-75-3. Retrieved from

  • PubChem. (2025). This compound | C2H4N4S. National Library of Medicine. Retrieved from

  • Olson, M. E., et al. (2013). Small-Molecule APOBEC3G DNA Cytosine Deaminase Inhibitors Based on a this compound Scaffold. ChemMedChem, 8(1), 112–117.[4] Retrieved from

  • Shivananju, N. S., et al. (2006).[1] Synthesis and crystal structure analysis of 2-(4-methyl-2'-biphenyl)-4-amino-1,2,4-triazole-3-thiol. Physics @ Manasagangotri. Retrieved from

  • Fouda, A. S., et al. (2025).[5] A comprehensive experimental and theoretical perspective of novel triazole-based pyridine and quinoline derivatives for corrosion protection. BMC Chemistry. Retrieved from

  • Odyntsova, V. M. (2016). Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal. Retrieved from

  • Roman, G. (2019). Schiff bases and triazolothiadiazines derived from a thiophene-substituted 4-amino-3-mercapto-1,2,4-triazole. ResearchGate. Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 4-amino-1,2,4-triazole-3-thiol in Organic Solvents versus Water

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-amino-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including a triazole ring, an amino group, and a thiol group, make it a versatile scaffold for synthesizing a wide range of biologically active molecules. Understanding the solubility of this compound in various solvents is a critical first step in its application, from designing synthetic routes to formulating it for biological screening and therapeutic use. This guide provides a comprehensive overview of the factors governing the solubility of this compound, a summary of its solubility profile, and a detailed protocol for its experimental determination.

Theoretical Framework: The Chemical Basis of Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the cornerstone of predicting solubility, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.

Molecular Structure and Tautomerism

This compound possesses a highly polar structure due to the presence of multiple nitrogen and sulfur heteroatoms, as well as amino (-NH2) and thiol (-SH) functional groups. These groups can act as both hydrogen bond donors and acceptors, predisposing the molecule to solubility in protic, polar solvents.

A crucial aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the thiol form and the thione form. Quantum chemical calculations and experimental evidence suggest that in the gas phase and in solution, the thione tautomer is generally the more stable form. This equilibrium significantly influences the molecule's polarity and hydrogen bonding capabilities, and thus its solubility.

The Role of Solvents
  • Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Given the multiple hydrogen bonding sites on this compound, it is expected to have favorable interactions with protic solvents.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions. The polar nature of the triazole-thione structure suggests that it will be soluble in these solvents. For instance, the related compound 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been noted to have excellent solubility in DMSO.[1]

  • Non-polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. A significant mismatch in polarity between these solvents and the highly polar this compound would predict poor solubility.

Solubility Profile of this compound and Related Compounds

Quantitative solubility data for this compound is not widely published. However, by examining data from closely related structures, we can infer a likely solubility profile.

CompoundSolventSolubilityReference
3-Amino-1,2,4-triazole-5-thiolWater25 mg/mL
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolDMSOExcellent (qualitative)
4-amino-5-methyl-4H-1,2,4-triazole-3-thiolWaterInsoluble
4-amino-5-methyl-4H-1,2,4-triazole-3-thiolChloroformSoluble
4-amino-5-methyl-4H-1,2,4-triazole-3-thiolEthanolSoluble
4-amino-5-methyl-4H-1,2,4-triazole-3-thiolAcetoneSoluble

Based on this data, it is reasonable to predict that this compound will exhibit moderate to good solubility in polar protic and aprotic solvents, and poor solubility in water and non-polar organic solvents.

Figure 1: A diagram illustrating the predicted intermolecular interactions and resulting solubility of this compound with different solvent types.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It is a robust and reliable method that ensures the solution has reached saturation.

Rationale

This protocol is designed to be a self-validating system. By adding an excess of the solid compound, we ensure that the solvent becomes saturated. The extended equilibration time (24-48 hours) allows the system to reach a thermodynamic equilibrium between the dissolved and undissolved solute. Centrifugation and filtration are critical steps to separate the saturated solution from any undissolved solid, preventing artificially high concentration measurements. Finally, a validated analytical method like HPLC is used for accurate quantification.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. A general guideline is to add an amount that is visibly in excess after equilibration.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or use a magnetic stirrer.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Analyze the standard solutions using HPLC to generate a calibration curve (peak area vs. concentration).

    • Analyze the filtered sample solutions under the same HPLC conditions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental_Workflow start Start prep_standards Prepare Standard Solutions (Known Concentrations) start->prep_standards prep_samples Add Excess Solid to Solvent in Vials start->prep_samples analyze Analyze Standards and Samples by HPLC prep_standards->analyze equilibrate Agitate at Constant Temperature (24-48 hours) prep_samples->equilibrate separate Centrifuge and Filter Supernatant equilibrate->separate separate->analyze calculate Calculate Concentration using Calibration Curve analyze->calculate end_node Report Solubility (mg/mL or mol/L) calculate->end_node

Figure 2: A workflow diagram for the experimental determination of solubility using the shake-flask method.

Conclusion

References

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: [Link]

  • ChemBK. (2024). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity and Toxicity Profile of Triazole Thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Triazole Thiol Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring system represents a cornerstone in heterocyclic chemistry, prized for its unique structural and electronic properties that make it a privileged scaffold in medicinal chemistry.[1][2][3] When functionalized with a thiol (-SH) or thione (=S) group, these derivatives exhibit a tautomeric equilibrium that significantly enhances their ability to interact with biological targets through hydrogen bonding and coordination with metal ions.[4] This guide provides an in-depth exploration of the multifaceted biological activities and the corresponding toxicity profiles of 1,2,4-triazole-3-thiol derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present self-validating protocols, and ground all claims in authoritative references.

Synthetic Avenues to Triazole Thiol Derivatives

The biological evaluation of any chemical entity begins with its synthesis. The versatility of the 1,2,4-triazole-3-thiol core stems from several reliable synthetic pathways, which allow for extensive structural diversification. A predominant and robust method involves the base-catalyzed intramolecular cyclization of acylthiosemicarbazides.[1][5]

Causality in Synthesis: The choice of an alkaline medium (e.g., NaOH, KOH) is critical as it facilitates the deprotonation of the amide and thioamide protons, promoting the nucleophilic attack required for ring closure. Subsequent acidification neutralizes the resulting salt to yield the desired triazole-thiol.[6] This two-step process from hydrazides is a workhorse in medicinal chemistry due to its high yields and the commercial availability of a vast array of starting materials (hydrazides and isothiocyanates), enabling the creation of large, diverse compound libraries for screening.[7][8][9]

G cluster_0 General Synthetic Workflow A Carboxylic Acid Hydrazide C Acylthiosemicarbazide Intermediate A->C Reaction B Aryl/Alkyl Isothiocyanate B->C D Alkaline Cyclization (e.g., NaOH, reflux) C->D Reflux E 1,2,4-Triazole-3-thiol (Sodium Salt) D->E F Acidification (e.g., HCl) E->F Neutralization G Final Product: 4,5-Disubstituted-4H-1,2,4- triazole-3-thiol F->G

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiol derivatives.

The Broad Spectrum of Biological Activity

The unique arrangement of nitrogen and sulfur atoms in the triazole thiol scaffold allows these molecules to engage with a wide array of biological targets, leading to diverse pharmacological effects.[2][10][11]

Antimicrobial and Antifungal Efficacy

Historically, the most prominent application of triazoles is in antifungal therapy, with drugs like Fluconazole and Itraconazole being household names in clinical practice.[1] Triazole thiol derivatives build upon this legacy, demonstrating potent activity against both bacterial and fungal pathogens.[12][13]

  • Mechanism of Action: While varied, a key antifungal mechanism for many triazoles involves the inhibition of cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51).[14] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the enzyme's active site, disrupting its function.

  • Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent at the C5 and N4 positions of the triazole ring dramatically influences antimicrobial potency. For example, the introduction of halogenated phenyl rings or other heterocyclic moieties like thiophene can enhance activity against specific strains like Staphylococcus aureus and Candida albicans.[10][12]

Compound ClassTarget MicroorganismMIC Range (µg/mL)Reference
Thiophene-substituted 1,2,4-triazole-3-thiolsS. aureus, E. coli12.5 - 100[12]
Pyridyl-bearing 1,2,4-triazole-3-thiolsB. cereus, P. aeruginosa62.5 - 500[5]
Ciprofloxacin-conjugated 1,2,4-triazole Schiff basesB. subtilis, K. pneumoniae< 0.125 - 128[13]
General 1,2,4-triazole-3-thiol derivativesVarious bacteria/fungi3.12 - 25

Table 1: Representative antimicrobial activities of various triazole thiol derivatives.

Anticancer and Cytotoxic Potential

The search for novel anticancer agents is a driving force in medicinal chemistry, and triazole thiol derivatives have emerged as promising candidates.[15][16][17] Their activity spans multiple cancer cell lines, including those of the breast (MCF-7), cervix (HeLa), lung (A549), and prostate (PC3).[18][19]

  • Mechanism of Action: The anticancer effects are often multifaceted. A significant mechanism involves the induction of apoptosis (programmed cell death). This is frequently achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[18][19] Some derivatives have also been shown to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.[18] The ability of the thiol group and triazole nitrogens to chelate metal ions may also play a role in inhibiting metalloenzymes crucial for tumor growth.

  • SAR Insights: The cytotoxic potency is highly dependent on the lipophilicity and electronic nature of the substituents. For instance, modifying the thiol group with benzylthio moieties, especially those bearing electron-withdrawing groups like fluorine, has been shown to significantly enhance antiproliferative activity.[20]

G Triazole Triazole Thiol Derivative Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Triazole->Bax Promotes Mito Mitochondrion Caspase Caspase-3 Activation Mito->Caspase Cytochrome c release Bcl2->Mito Blocks Bax->Mito Activates Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of apoptosis induction by a triazole thiol derivative.

Compound ClassCancer Cell LineIC₅₀ Range (µM)Reference
Pyridine-linked 1,2,4-triazolesB16F10 (melanoma)41.12 - 61.11[15]
General triazole derivativesHeLa, MCF-7, A5491 - 10[18]
Triazol-linked oxindol-thiosemicarbazonesA375, PC3, LNCaP15.32 - 29.23[19]
Triazolo-thiadiazole-pyridine derivativesMCF-7IC₅₀ = 110.4 µg/mL[21]

Table 2: Selected anticancer activities of triazole thiol derivatives.

Antioxidant Properties

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases.[22] The thiol (-SH) group in these triazole derivatives is a key pharmacophore for antioxidant activity, acting as a potent hydrogen donor or free radical scavenger.[22][23]

  • Mechanism of Action: The primary mechanism is radical scavenging. The hydrogen atom of the thiol group can be readily donated to neutralize highly reactive free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) or the ABTS•+ radical cation.[24] The presence of electron-donating groups on the aromatic rings attached to the triazole core can further stabilize the resulting thiyl radical, enhancing the compound's antioxidant capacity.[24][25]

Compound ClassAssay MethodIC₅₀ / ActivityReference
Phenol-substituted 1,2,4-triazolesDPPH, ABTSIC₅₀ = 4.59 - 7.12 µg/mL[25]
1,2,4-Triazole-thiosemicarbazidesDPPHGood antioxidant properties[26][27]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolDPPH, ABTSIC₅₀ = 15.32 - 21.23 µM[24]
BHT-hybridized 1,2,4-triazolesDPPHHigher activity than standard BHT[22]

Table 3: Notable antioxidant activities of triazole thiol derivatives.

Understanding the Toxicity Profile

A promising biological activity profile is meaningless without an acceptable safety margin. Therefore, a thorough evaluation of toxicity is a critical and non-negotiable step in drug development.[28][29]

In Vitro Cytotoxicity Assessment

The first tier of toxicity testing involves assessing the effect of a compound on cell viability using in vitro assays. These experiments are crucial for establishing a therapeutic window, comparing the concentration required for a therapeutic effect (e.g., killing cancer cells) with the concentration that harms normal, healthy cells.[18][19] The MTT assay is a widely accepted standard for this purpose.[18]

In Vivo Acute and Chronic Toxicity

Following promising in vitro results, toxicity is evaluated in living organisms.

  • Acute Toxicity: This is typically assessed by determining the median lethal dose (LD₅₀), the dose required to be lethal to 50% of a test population.[30] Many triazole derivatives have been found to be safe at high doses, with some exhibiting LD₅₀ values greater than 1 g/kg or 5000 mg/kg, indicating low acute toxicity.[30][31] Acute toxicity studies following OECD guidelines (e.g., OECD 423) are standard practice.[29]

  • Chronic Toxicity: Longer-term studies (e.g., 90-day dietary studies in rats) are performed to identify potential organ damage or other adverse effects from repeated exposure.[31] These studies monitor a range of parameters, including body weight, hematology, clinical chemistry, and histopathology of major organs.[28][31]

Computational Toxicology (QSAR)

To streamline the development process and reduce reliance on animal testing, computational methods are increasingly employed. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models use the chemical structure of a compound to predict its biological activity or toxicity.[32][33][34] These models are built by correlating structural descriptors of known compounds with their experimental toxicity data, allowing for the in silico prediction of LD₅₀ values for novel, untested derivatives.[32][33]

G cluster_0 Integrated Activity and Toxicity Evaluation A Novel Triazole Thiol Derivative B In Vitro Biological Screening (Antimicrobial, Anticancer etc.) A->B C In Vitro Cytotoxicity (e.g., MTT Assay on Normal Cell Lines) A->C H QSAR Toxicity Prediction A->H D Lead Compound Identification B->D C->D E In Vivo Efficacy Studies D->E F In Vivo Toxicity (Acute & Chronic) D->F G Preclinical Candidate E->G F->G H->D

Caption: Logic flow for assessing the therapeutic potential of new derivatives.

Core Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following protocols are presented as self-validating systems, with explanations for key steps.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Principle of Causality: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells (e.g., HeLa) and a normal control cell line (e.g., HDF) in 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. This ensures cells are in a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the triazole thiol derivatives in the appropriate cell culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations (e.g., 1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide).[19] Incubate for 48 hours. A 48-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows sufficient time for the enzymatic conversion to formazan in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Complete solubilization is critical for accurate absorbance readings.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[18]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for quantifying the antimicrobial activity of a compound.

  • Principle of Causality: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.[12]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). Visual inspection is the primary method, but a viability indicator like resazurin can be used for clearer results.

Protocol: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable method to screen for antioxidant activity.

  • Principle of Causality: The stable free radical DPPH• has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.[24] The decrease in absorbance is proportional to the radical scavenging activity.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or BHT) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test compound solution with a volume of the DPPH solution (e.g., 100 µL of compound + 100 µL of DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The dark condition prevents photodegradation of DPPH, and 30 minutes is typically sufficient for the reaction to reach a plateau.

  • Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[22][24]

Conclusion and Future Perspectives

Derivatives of 1,2,4-triazole-3-thiol are a remarkably versatile and pharmacologically significant class of compounds. Their established synthetic accessibility allows for broad structural exploration, leading to the discovery of potent agents with antimicrobial, anticancer, and antioxidant activities.[1][15][22] The key to their success lies in the unique electronic and hydrogen-bonding capabilities of the triazole thiol scaffold. However, the journey from a promising hit to a clinical candidate is long and requires a rigorous, parallel evaluation of both efficacy and safety. Future research should focus on multi-target drug design, where a single triazole thiol derivative is optimized to modulate several pathways involved in a complex disease like cancer. Furthermore, the systematic application of computational toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models early in the discovery pipeline will be essential to de-risk candidates and improve the efficiency of bringing safer, more effective therapies to the clinic.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.
  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.
  • The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.
  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.
  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PMC.
  • Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. ThaiScience.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
  • 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC.
  • Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates. PMC.
  • Antioxidant Properties of 1,2,4-Triazoles. ISRES.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. PMC.
  • Biological features of new 1,2,4-triazole derivatives (a literature review).
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
  • QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. Current issues in pharmacy and medicine.
  • Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis.
  • Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.
  • Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega.
  • Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems.
  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. JOCPR.
  • Synthesis and Biological Applications of Triazole Derivatives – A Review. Academia.edu.
  • QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment.
  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity.
  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences.
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literature review on 1,2,4-triazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore of Choice

In the landscape of heterocyclic medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold."[1] Unlike its 1,2,3-isomer (often a product of "click" chemistry), the 1,2,4-triazole offers unique electronic properties that make it a superior bioisostere for amides and esters. Its high dipole moment (~5.0 D), capacity for hydrogen bonding, and resistance to metabolic degradation have cemented its role in modern drug discovery.

This guide moves beyond surface-level descriptions to explore the causality of its design—why it replaces imidazoles in antifungals, how it functions in aromatase inhibitors, and the specific synthetic protocols required to generate these derivatives with high fidelity.

Pharmacophore Analysis & Structural Logic[2]

Why 1,2,4-Triazole?

The transition from imidazole-based drugs (e.g., Ketoconazole) to triazole-based drugs (e.g., Fluconazole) was driven by a specific toxicological necessity: Selectivity.

  • The Problem: Imidazoles coordinate avidly with the heme iron of fungal CYP51 but also bind non-specifically to human hepatic CYPs, leading to hepatotoxicity and hormonal disturbances.

  • The Triazole Solution: The additional nitrogen in the 1,2,4-triazole ring alters the electron density of the coordinating N4 atom. This reduces affinity for mammalian heme systems while maintaining potent binding to the fungal CYP51 pocket.

  • Bioisosterism: The 1,2,4-triazole ring is a non-classical bioisostere for the amide bond (–CONH–). It mimics the planar geometry and H-bond acceptor/donor capabilities of the peptide bond but possesses significantly higher proteolytic stability.

Key Physicochemical Attributes
PropertyValue/CharacteristicImpact on Drug Design
Dipole Moment ~5.0 DEnhances solubility and receptor binding via dipole-dipole interactions.
pKa ~2.3 (1H-1,2,4-triazole)Weak base; remains largely un-ionized at physiological pH, aiding membrane permeability.
H-Bonding Donor (N-H) & Acceptor (N:)Versatile interaction with receptor pockets (e.g., Ser/Thr residues).
Metabolic Stability HighResistant to oxidative cleavage; prolongs half-life (

).

Therapeutic Applications & Mechanism of Action[1][3][4]

Antifungal Agents (The "Azoles")

Target: Lanosterol 14


-demethylase (CYP51).[2][3][4]
Mechanism:  The N4 nitrogen of the triazole ring forms a coordinate covalent bond with the heme iron (

) in the active site of CYP51.[3] This prevents the substrate (lanosterol) from being oxidized, blocking the synthesis of ergosterol—a vital component of the fungal cell membrane.

Diagram 1: CYP51 Inhibition Mechanism

CYP51_Mechanism cluster_pathway Ergosterol Biosynthesis Blockade Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Normal Binding Complex Triazole-Heme Complex (N4-Fe Coordination) CYP51->Complex N4 binds Heme Iron Triazole 1,2,4-Triazole Drug (e.g., Fluconazole) Triazole->CYP51 Competitive Binding Block Inhibition of Demethylation Complex->Block Prevents O2 Activation Ergosterol Ergosterol Depletion Block->Ergosterol Stops Synthesis Membrane Fungal Membrane Instability (Cell Death) Ergosterol->Membrane Accumulation of Toxic Sterols

Caption: Mechanism of action for triazole antifungals inhibition of CYP51, leading to membrane failure.

Anticancer Agents (Aromatase Inhibitors)

Target: Aromatase (CYP19A1). Drug Example: Letrozole, Anastrozole. Mechanism: Similar to the antifungal mechanism, the triazole coordinates with the heme iron of the aromatase enzyme. This blocks the conversion of androgens (androstenedione/testosterone) into estrogens (estrone/estradiol), starving estrogen-dependent breast cancer tumors.

FDA-Approved 1,2,4-Triazole Drugs (Selected)
Drug NameClassTargetIndicationStructure Note
Fluconazole AntifungalCYP51Candidiasis, Cryptococcal meningitisBis-triazole; high water solubility.
Letrozole AnticancerAromataseER+ Breast CancerBenzonitrile-triazole hybrid.
Alprazolam AnxiolyticGABA-AAnxiety, Panic DisordersFused triazolo-benzodiazepine.
Sitagliptin AntidiabeticDPP-4Type 2 DiabetesTriazolopyrazine fused ring.
Ribavirin AntiviralIMP DehydrogenaseHepatitis C, RSVTriazole nucleoside analog.

Synthetic Methodologies

The synthesis of 1,2,4-triazoles requires precise control to avoid isomer mixtures (e.g., 1,2,4 vs 1,3,4).

The Pellizzari Reaction (Classical)

This is the condensation of an amide with a hydrazide.[5][6] It is robust for generating 3,5-disubstituted-1,2,4-triazoles.

  • Reaction: Amide + Acid Hydrazide

    
     1,2,4-Triazole.[5]
    
  • Conditions: High temperature (fusion) or reflux in high-boiling solvents.

The Einhorn-Brunner Reaction

Used for synthesizing 1,5-disubstituted or 1,3,5-trisubstituted derivatives.[5]

  • Reaction: Diacylamine (Imide) + Hydrazine

    
     1,2,4-Triazole.
    

Diagram 2: Synthetic Workflows

Synthesis_Pathways cluster_pellizzari Pellizzari Reaction cluster_modern Modern Oxidative Cyclization Amide Amide (R-CONH2) Inter_P Acylamidrazone Intermediate Amide->Inter_P Condensation Hydrazide Hydrazide (R'-CONHNH2) Hydrazide->Inter_P Triazole_P 3,5-Disubstituted 1,2,4-Triazole Inter_P->Triazole_P - H2O Cyclization Thio Thiosemicarbazide Thiol_Tri Triazole-3-thiol Thio->Thiol_Tri Cyclization (Reflux) Base NaOH/KOH Oxidation H2O2 / Oxidation Thiol_Tri->Oxidation Desulfurization Triazole_M Desulfurized 1,2,4-Triazole Oxidation->Triazole_M

Caption: Comparison of the classical Pellizzari reaction and thiosemicarbazide cyclization routes.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-1,2,4-triazole

This protocol is selected for its educational value and high reproducibility (Self-Validating). It utilizes the Pellizzari logic but optimized for laboratory scale.

Reagents & Equipment
  • Benzamide: 10 mmol (1.21 g)[5]

  • Benzhydrazide: 10 mmol (1.36 g)[5]

  • Solvent: Ethylene glycol (high boiling point solvent) or solvent-free (fusion).

  • Catalyst: None required for fusion; PCl5 can be used for lower temps.

  • Equipment: Round-bottom flask, oil bath, reflux condenser, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Reactant Mixing: In a 50 mL round-bottom flask, combine equimolar amounts of benzamide (1.21 g) and benzhydrazide (1.36 g).

  • Fusion (Solvent-Free Method): Heat the flask in an oil bath to 160°C . The solids will melt and fuse. Maintain this temperature for 2–3 hours.

    • Expert Insight: The high temperature is necessary to drive off water and effect the cyclodehydration. Evolution of steam bubbles indicates the reaction is progressing.

  • Monitoring: Check progress via TLC (Eluent: Ethyl acetate/Hexane 1:1). The starting hydrazide spot will disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature. It will solidify.

    • Triturate the solid with cold ethanol (10 mL) to remove unreacted starting materials.

    • Filter the solid precipitate.[5]

  • Purification: Recrystallize from hot ethanol/water (4:1 ratio).

  • Validation:

    • Yield: Expected >70%.

    • Melting Point: The pure product should melt sharply at 190–192°C .

    • Structure Confirmation: IR spectrum should show disappearance of the hydrazide C=O stretch and appearance of C=N stretch (~1610 cm⁻¹) and NH stretch (~3200 cm⁻¹).

Future Perspectives

The future of 1,2,4-triazoles lies in Hybrid Molecules and PROTACs (Proteolysis Targeting Chimeras).

  • Hybrids: Conjugating triazoles with quinolines or coumarins to create dual-action antibacterial agents that resist efflux pump mechanisms.

  • Click-Like Chemistry: While CuAAC yields 1,2,3-triazoles, new metal-catalyzed transamidation methods allow for "click-like" modular assembly of 1,2,4-triazoles from amidines and nitriles, expanding the accessible chemical space for library generation.

References

  • Mechanism of Azole Antifungals

    • Title: Novel 1,2,4-Triazoles as Antifungal Agents.[1][7][8]

    • Source: N
    • URL:[Link]

  • Synthetic Methodologies (Pellizzari & Modern)

    • Title: A Review on Methods of Synthesis of 1,2,4-Triazole Deriv
    • Source: SciSpace / Scientific Review.
    • URL:[Link]

  • Medicinal Chemistry & SAR: Title: A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry. Source: BenchChem Technical Guides.
  • Anticancer Applications

    • Title: Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.
    • Source: Anti-Cancer Agents in Medicinal Chemistry.[7][9][10][11]

    • URL:[Link]

  • FDA Approved Drugs

    • Title: 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.[1][6][7][8][10][12][13][14][15][16]

    • Source: Life Chemicals.[14]

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Methodological & Application

using 4-amino-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Amino-1,2,4-triazole-3-thiol (4-ATT) as an Advanced Copper Corrosion Inhibitor

Mechanistic Rationale and Molecular Dynamics

Copper and its alloys are highly susceptible to localized corrosion in aggressive media, particularly in the presence of chloride ions (e.g., seawater, 3.5% NaCl) and acidic environments[1][2]. From an application science perspective, mitigating this degradation requires inhibitors that can form dense, thermodynamically stable monolayers. This compound (4-ATT), along with its methylated derivative (AMTT), has emerged as a superior corrosion inhibitor due to its highly specialized molecular architecture[1][3].

Causality of Molecular Design: The exceptional efficacy of 4-ATT stems from the presence of multiple electron-rich heteroatoms—specifically, three nitrogen atoms within the triazole ring, an exocyclic amino group (-NH


), and a thiol group (-SH)[1][2]. These functional groups act as potent Lewis bases. The unshared electron pairs on the nitrogen and sulfur atoms interact directly with the vacant d-orbitals of the copper surface, facilitating strong chemisorption[1][2]. Thermodynamic evaluations typically reveal a standard free energy of adsorption (

) ranging from -41.93 to -46.77 kJ/mol, which definitively classifies the interaction as chemisorption rather than weak physisorption[2].

Furthermore, 4-ATT exhibits thiol-thione tautomerism. In solution, this dynamic equilibrium allows the molecule to adopt the most thermodynamically stable conformation for surface binding, effectively blocking both the anodic dissolution of copper and the cathodic reduction of oxygen[1][2].

Mechanism A 4-ATT in Corrosive Medium (Dynamic Thiol-Thione Equilibrium) B Diffusion to Copper Solution Interface A->B C Chemisorption via Heteroatoms (N & S electron donation to Cu d-orbitals) B->C D Formation of Protective Monolayer Film C->D E Anodic Blockade (Prevents Cu Dissolution) D->E F Cathodic Blockade (Prevents O2 Reduction) D->F

Logical relationship of 4-ATT chemisorption and mixed-type corrosion inhibition on copper.

Self-Validating Experimental Workflows

To ensure high-fidelity data, the evaluation of 4-ATT must employ an orthogonal, self-validating analytical approach. Electrochemical Impedance Spectroscopy (EIS) provides non-destructive kinetic data, which must be cross-validated by Potentiodynamic Polarization (PDP) and definitive surface analysis (e.g., ToF-SIMS or SEM)[1][2].

Workflow W1 1. Copper Specimen Preparation (Polishing & Degreasing) W2 2. Baseline OCP Stabilization (Blank Medium Control) W1->W2 W3 3. Inhibitor Introduction (Varying 4-ATT Concentrations) W2->W3 W4 4a. EIS Measurements (Non-destructive Kinetic Data) W3->W4 W5 4b. PDP Measurements (Tafel Extrapolation) W3->W5 W7 6. Data Synthesis & Efficiency Calculation W4->W7 W5->W7 W6 5. Surface Verification (ToF-SIMS / SEM Analysis) W7->W6 Validates Adsorption

Self-validating experimental workflow for evaluating 4-ATT corrosion inhibition efficiency.

Protocol 1: Preparation of Copper Working Electrodes

Objective: Establish a pristine, reproducible copper surface to ensure adsorption metrics reflect true inhibitor-metal kinetics, not surface artifacts.

  • Mechanical Polishing : Abrade pure copper specimens (99.9%) sequentially using SiC abrasive papers from 400 up to 2000 grit.

    • Causality: Progressive abrasion removes native oxides and standardizes surface roughness, ensuring uniform current distribution during electrochemical testing.

  • Degreasing and Cleaning : Sonicate the polished specimens in analytical-grade acetone for 5 minutes, followed by double-distilled water.

    • Causality: Acetone solubilizes organic contaminants. Sonication provides the mechanical cavitation necessary to dislodge micro-particulates embedded in the polishing striations.

  • Drying : Dry under a stream of cold nitrogen gas immediately before immersion.

    • Causality: Prevents flash oxidation of the highly reactive, newly exposed copper surface.

Protocol 2: Electrochemical Validation (EIS and PDP)

Objective: Quantify the inhibition efficiency (


) and determine the mechanistic classification (anodic, cathodic, or mixed-type).
  • Baseline Establishment (Internal Control) : Immerse the copper electrode in the blank corrosive medium (e.g., 3.5% NaCl or 0.5 M HCl) for 30 minutes to establish a steady-state Open Circuit Potential (OCP).

    • Causality: A stable OCP (

      
       mV over 10 minutes) confirms that the baseline corrosion kinetics have reached equilibrium, providing a reliable control for subsequent 
      
      
      
      measurements.
  • EIS Acquisition : Apply a sinusoidal AC perturbation of 10 mV peak-to-peak at the OCP, sweeping frequencies from 100 kHz down to 10 mHz.

    • Causality: The 10 mV amplitude ensures the system remains pseudo-linear. High frequencies capture solution resistance (

      
      ), while low frequencies capture the charge transfer resistance (
      
      
      
      ) and double-layer capacitance (
      
      
      ). A successful inhibitor will show a significant increase in the Nyquist plot's capacitive loop diameter[1].
  • PDP Execution : Following EIS, polarize the electrode from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

    • Causality: A slow scan rate minimizes capacitive charging currents, allowing for accurate Tafel extrapolation. 4-ATT typically shifts both anodic and cathodic branches, confirming its role as a mixed-type inhibitor[1][2].

Protocol 3: Surface Verification via ToF-SIMS

Objective: Provide direct molecular evidence of the inhibitor film.

  • Sample Preparation : Expose copper to 0.5 mM 4-ATT in 3.5% NaCl for 24 hours, rinse gently with distilled water, and dry in a vacuum desiccator.

  • Analysis : Bombard the surface with primary ions (e.g.,

    
    ) and analyze the secondary ion fragments.
    
    • Causality: While EIS and PDP provide macroscopic kinetic data, they cannot definitively prove the molecular orientation of the inhibitor. ToF-SIMS bridges this gap by identifying specific Cu-S and Cu-N fragments, confirming that the triazole ring and thiol group are the primary anchoring sites[1].

Quantitative Efficacy Profile

The following table synthesizes the empirical performance of 4-ATT and its methylated derivative (AMTT) across varying aggressive environments. The data demonstrates that even at sub-millimolar concentrations, these triazole derivatives maintain exceptional protective capabilities[1][2][3][4].

InhibitorCorrosive MediumOptimal ConcentrationInhibition Efficiency (%)Adsorption Mechanism & Kinetics
4-ATT 0.6 M NaCl (Seawater)0.01 mol/L> 90%Chemisorption (

kJ/mol)
AMTT 3.5% NaCl0.5 mmol/L> 94%Chemisorption (Mixed-type, cathodic predominant)
4-ATT 0.5 M HCl1.0 mmol/L> 92%Chemisorption (Follows Langmuir Isotherm)
AMTT 0.5 M HCl1.0 mmol/L> 95%Chemisorption (Follows Langmuir Isotherm)

References

  • Title :1 Source : ResearchGate / Journal of Molecular Structure

  • Title :5 Source : AMPP (CORROSION Journal)

  • Title :3 Source : ACS Omega

  • Title :4 Source : PMC / NIH

Sources

Application Note: Synthesis and Characterization of Transition Metal Complexes with 4-Amino-3-Mercapto-1,2,4-Triazole (AMT)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ligand 4-amino-3-mercapto-1,2,4-triazole (AMT)—often referred to as 4-amino-5-mercapto-1,2,4-triazole or 4-amino-4H-1,2,4-triazole-3-thiol—is a highly versatile, bifunctional scaffold in coordination chemistry[1]. Featuring both hard (nitrogen) and soft (sulfur) donor atoms, AMT and its Schiff base derivatives exhibit exceptional coordination plasticity, forming stable complexes with a wide array of transition metals including Cu(II), Ni(II), Pt(II), and Pd(II)[1].

These complexes are of immense interest to drug development professionals and materials scientists due to their potent biological activities (e.g., antidiabetic, antimicrobial, and anticancer properties)[1] and their utility as precursors for metal oxide nanoparticles[2]. This application note provides a comprehensive, self-validating protocol for the synthesis of the AMT ligand and its subsequent complexation with transition metals, grounded in mechanistic causality.

Mechanistic Insights & Causality

The Thione-Thiol Tautomerism

The coordination behavior of AMT is heavily dictated by its thione-thiol tautomerism. In the solid state, AMT predominantly exists in the thione form (C=S). However, in solution—particularly under mildly basic conditions—it tautomerizes to the thiol form (C–SH).

  • Causality in Protocol Design: By adjusting the reaction pH to ~7.5–8.0 using a weak base like sodium acetate or potassium hydroxide, the thiol group is deprotonated to form a thiolate anion (S⁻). According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, this soft thiolate is a highly potent nucleophile that forms exceptionally strong covalent bonds with borderline or soft transition metal ions (e.g., Pt²⁺, Pd²⁺, Cu²⁺)[3].

Chelation Modes

AMT typically acts as a bidentate ligand, coordinating through the deprotonated thiolate sulfur and the exocyclic amino nitrogen (or an azomethine nitrogen if converted to a Schiff base)[1]. This forms a stable five- or six-membered chelate ring, driving the thermodynamic stability of the resulting metal complexes.

G N1 Precursors: Potassium Dithiocarbazinate + Hydrazine N2 Ligand Synthesis (Reflux, 6h) N1->N2 N3 4-amino-3-mercapto-1,2,4-triazole (AMT Ligand) N2->N3 Acidification (HCl) N4 Schiff Base Derivatization (Aldehyde Condensation) N3->N4 Optional N5 Metal Complexation (M²⁺ in EtOH, pH 7.5, Reflux) N3->N5 Direct N4->N5 N6 Isolation & Purification (Precipitation, Washing, Drying) N5->N6 N7 Analytical Validation (FT-IR, NMR, UV-Vis, Conductance) N6->N7

Workflow for the synthesis and validation of AMT transition metal complexes.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-Mercapto-1,2,4-Triazole (AMT)

This method utilizes the cyclization of potassium dithiocarbazinate with hydrazine hydrate, a highly efficient route for yielding the pure triazole core[4][5].

Reagents: Potassium dithiocarbazinate salt, Hydrazine hydrate (80%), 10% HCl, Distilled water.

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 mol of potassium dithiocarbazinate salt in 5 mL of distilled water in a 100 mL round-bottom flask[5].

  • Addition: Slowly add 6 mL of hydrazine hydrate to the solution. Caution: Hydrazine is toxic and reactive; perform this step in a fume hood.

  • Cyclization (Reflux): Attach a reflux condenser and heat the mixture to reflux for 6 hours[5].

    • Causality: The extended thermal energy overcomes the activation barrier for the intramolecular cyclization, driving the release of hydrogen sulfide (H₂S) gas and forming the triazole ring[4].

  • Precipitation: Cool the reaction mixture to room temperature and pour it over 100 mL of crushed ice.

  • Acidification: Dropwise, add 10% HCl until the pH reaches ~3-4[5].

    • Causality: The alkaline reaction mixture keeps the formed triazole in its soluble salt form. Acidification protonates the triazole, drastically reducing its aqueous solubility and forcing the neutral AMT ligand to precipitate.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual salts, and recrystallize from ethanol to yield pure AMT.

Protocol 2: Synthesis of Transition Metal Complexes (e.g., Cu²⁺, Pt²⁺)

This protocol describes the direct complexation of AMT (or its pre-synthesized Schiff base) with divalent transition metals[1][2].

Reagents: AMT ligand (or Schiff base derivative), Metal salt (e.g., CuCl₂·2H₂O or K₂PtCl₄), Absolute ethanol, Sodium acetate.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of the AMT ligand in 20-30 mL of hot absolute ethanol[2]. Ensure complete dissolution.

  • Metal Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the metal salt (e.g., K₂PtCl₄ for a Pt(II) complex) in 15 mL of ethanol (or an ethanol/water mixture if the salt is purely inorganic).

    • Note: The 2:1 Ligand-to-Metal molar ratio is standard for forming square-planar or octahedral geometries with bidentate AMT derivatives[1].

  • Mixing & pH Adjustment: Add the metal salt solution dropwise to the stirring ligand solution. Add a catalytic amount of sodium acetate to adjust the apparent pH to ~7.5.

    • Causality: As discussed, this deprotonates the thiol, activating the sulfur for nucleophilic attack on the metal center.

  • Complexation (Reflux): Reflux the mixture for 3 to 4 hours[2]. A distinct color change and the formation of a microcrystalline precipitate will occur as the complex forms.

  • Isolation: Cool the mixture to room temperature. Filter the solid complex under vacuum.

  • Purification: Wash the precipitate successively with hot ethanol, followed by diethyl ether.

    • Causality: Hot ethanol removes any unreacted ligand, while diethyl ether removes non-polar impurities and facilitates rapid drying. Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

Self-Validation & Analytical Characterization

To ensure scientific integrity, every synthesized complex must be treated as a self-validating system. The successful coordination of the metal to the AMT ligand must be confirmed through orthogonal analytical techniques[1].

Table 1: Quantitative Data and Diagnostic Signals for Complex Validation

Analytical TechniqueTarget Diagnostic SignalCausal Explanation
FT-IR Spectroscopy Disappearance of

(S-H) stretch at ~2600–2700 cm⁻¹[1].
Confirms the deprotonation of the thiol group and subsequent coordination of the thiolate sulfur to the metal center.
FT-IR Spectroscopy Negative shift of

(C=N) by 15–30 cm⁻¹ (typically moving to ~1590 cm⁻¹).
Indicates a reduction in electron density in the C=N bond due to the coordination of the azomethine/triazole nitrogen to the metal.
¹H NMR (Diamagnetic Metals like Pt²⁺, Pd²⁺) Complete absence of the -SH proton signal typically found at

13.0–14.0 ppm[1].
Unambiguously verifies that the sulfur atom has covalently bonded to the metal ion, displacing the proton.
Molar Conductance (

)
Values < 25

⁻¹ cm² mol⁻¹ (measured in 10⁻³ M DMF/DMSO solutions)[1].
Proves the complex is a non-electrolyte. This confirms that anions (like Cl⁻) are either absent or coordinated within the inner coordination sphere, rather than acting as counter-ions.
UV-Vis Spectroscopy Emergence of d-d transition bands (e.g., ~400–600 nm for Cu²⁺, ~380 nm for Pt²⁺).Validates the specific geometry of the complex (e.g., square-planar for Pt(II) and Pd(II), or octahedral for Ni(II)) based on ligand field splitting[1].

References

  • Design, spectral characterization, quantum chemical investigation, biological activity of nano-sized transition metal complexes of tridentate 3-mercapto-4H-1,2,4-triazol-4-yl-aminomethylphenol Schiff base ligand. PubMed.
  • Synthesis and characterization of novel Cu (II) complexes with 3-substituted-4-amino-5-mercapto-1,2,4-triazole Schiff bases: A new route to CuO nanoparticles. ResearchGate.
  • Electrochemical, ToF-SIMS and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in 3.5% NaCl. ResearchGate.
  • Two decades of the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles. RSC.
  • Synthesis and antifungal activity of novel 1,2,4-triazole derivatives. Heterocyclic Letters.

Sources

application of 4-amino-1,2,4-triazole-3-thiol in spectrophotometric analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectrophotometric Analysis Using 4-Amino-1,2,4-Triazole-3-Thiol (ATT) Scaffolds

Part 1: Executive Summary & Chemical Basis

This compound (ATT) (also known as 4-amino-3-mercapto-1,2,4-triazole) is a versatile heterocyclic scaffold widely utilized in analytical chemistry for the determination of transition and noble metals. Unlike simple thiols, ATT possesses a "hard-soft" donor character due to the presence of both sulfur (soft donor) and nitrogen (hard/borderline donor) atoms.

While ATT itself absorbs primarily in the UV region, its Schiff base derivatives (formed by condensation with aldehydes) are powerful chromogenic reagents. These derivatives extend the conjugation system, shifting absorption into the visible spectrum (


 350–500 nm) upon metal complexation. This guide focuses on the two most critical applications: the direct chromogenic determination of Palladium (Pd)  and the competitive masking/determination of Mercury (Hg). 
Mechanism of Action: The N-S Bidentate Chelation

The analytical utility of ATT relies on its ability to exist in thione-thiol tautomeric forms. In solution, particularly at alkaline pH, the thiol form dominates, allowing deprotonation and coordination to metal ions.

  • Coordination Mode: The metal ion typically coordinates to the deprotonated thiol sulfur and the exocyclic amino nitrogen (or the azomethine nitrogen in Schiff bases), forming a stable 5-membered chelate ring.

ATT_Mechanism Figure 1: Tautomeric shift and chelation mechanism of this compound. ATT_Thione ATT (Thione Form) Stable Solid State ATT_Thiol ATT (Thiol Form) Alkaline Solution ATT_Thione->ATT_Thiol Tautomerism Deprotonation Deprotonation (-H+) ATT_Thiol->Deprotonation Complex Metal-Ligand Complex (M-S and M-N Bonds) Deprotonation->Complex + Metal Ion (Pd, Hg) Chromophore Chromogenic Shift (Yellow/Orange) Complex->Chromophore LMCT / d-d transition

Part 2: Primary Application – Determination of Palladium (Pd)[1][2]

Palladium quantification is critical in catalysis and pharmaceutical purification (to remove catalyst residues). Schiff base derivatives of ATT are superior to ATT alone for this purpose due to higher molar absorptivity (


).

Target Analyte: Palladium(II) Ions Reagent: 4-(Benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol (ATT-B) Detection Limit: Typically 0.1 – 0.5


g/mL
Wavelength (

):
380–420 nm (Derivative dependent)
Experimental Protocol

1. Reagent Preparation

  • Stock Solution (Pd): Dissolve 1.0 g of Palladium(II) chloride (

    
    ) in minimal concentrated HCl and dilute to 1 L with distilled water. Standardize gravimetrically.
    
  • Chromogenic Reagent (ATT-B): Dissolve 0.1 g of the ATT Schiff base derivative in 100 mL of ethanol. Note: If the derivative is not commercially available, synthesize by refluxing ATT with benzaldehyde (1:1 molar ratio) in ethanol for 2 hours.

  • Buffer Solution: Prepare a Universal Buffer (Britton-Robinson) adjusted to pH 5.0 – 6.0 (Optimum for Pd-ATT complexation).

2. Analytical Workflow

  • Aliquot Transfer: Transfer known volumes (0.5 – 5.0 mL) of the sample solution containing Pd(II) into a series of 25 mL volumetric flasks.

  • pH Adjustment: Add 5.0 mL of pH 6.0 buffer solution to each flask.

  • Ligand Addition: Add 2.0 mL of the ethanolic ATT-B reagent solution.

  • Incubation: Allow the mixture to stand at room temperature (25°C) for 10 minutes. A yellow-to-orange color should develop instantly.

    • Expert Insight: Heating is generally not required for Pd-ATT complexes, unlike some Pt complexes which require heating to 60°C.

  • Dilution: Dilute to the mark with distilled water (or ethanol if the complex precipitates in water).

  • Measurement: Measure absorbance at 390 nm (verify

    
     via scan) against a reagent blank.
    

3. Data Analysis & Calibration

ParameterValue / RangeNotes
Linearity Range 1.0 – 15.0

g/mL
Follows Beer’s Law strictly.
Molar Absorptivity (

)

L mol

cm

Indicates moderate-to-high sensitivity.
Stoichiometry (M:L) 1:2One Pd ion binds two ATT ligands.
Stability > 24 HoursComplex is kinetically stable.

Part 3: Secondary Application – Mercury (Hg) Masking & Determination

ATT has a high affinity for Mercury(II) due to the soft-soft interaction between Hg(II) and the thiol sulfur. This property is exploited in "Competitive Ligand Exchange" methods.

Concept: ATT can displace weaker ligands (like EDTA) from Hg-complexes, or conversely, be used to selectively mask Hg(II) in the presence of other metals.

Protocol: Indirect Determination via Ligand Exchange

Principle:



The released EDTA is then titrated or determined spectrophotometrically.

Workflow Diagram:

Hg_Workflow Figure 2: Indirect determination of Mercury using ATT as a releasing agent. Step1 Sample containing Hg(II) + Excess EDTA Step2 Back-titrate excess EDTA (with Zn/Pb + Xylenol Orange) Step1->Step2 Masks Hg Step3 Add ATT Reagent (Displaces EDTA from Hg) Step2->Step3 Specific Release Step4 Titrate Released EDTA (Proportional to Hg conc.) Step3->Step4 Quantification

Procedure:

  • Complexation: To the Hg(II) sample, add a known excess of 0.01 M EDTA solution. Adjust pH to 5.0–6.0 using hexamine buffer.[1]

  • First Titration: Back-titrate the unreacted EDTA with standard Lead Nitrate or Zinc Sulfate solution using Xylenol Orange as the indicator (Yellow

    
     Red-Violet).
    
  • Releasing: Add 10 mL of 1% aqueous ATT solution. Shake well. The ATT selectively strips EDTA from the Hg-EDTA complex.

  • Second Titration: The solution turns yellow (free indicator) as EDTA is released. Titrate the released EDTA with the standard Lead/Zinc solution until the Red-Violet endpoint is reached again.

  • Calculation: The volume of titrant used in the second titration corresponds directly to the amount of Mercury present.

Part 4: Method Validation & Troubleshooting

To ensure Scientific Integrity , the following validation steps are mandatory:

  • Interference Study:

    • Pd Determination: Pt(IV) and Rh(III) often interfere. Masking agents like EDTA (which binds base metals but not Pd/Pt under specific conditions) or extraction into chloroform can improve selectivity.

    • Hg Determination: Silver (Ag) and Copper (Cu) can interfere due to high affinity for thiols. Pre-masking with citrate or fluoride helps eliminate base metal interference.

  • Reagent Stability: ATT solutions are susceptible to oxidation (disulfide formation). Always prepare fresh or store in amber bottles with a reducing stabilizer (e.g., ascorbic acid) if stored for >24 hours.

  • Distinction from Purpald:

    • Critical Note: Do not confuse This compound with Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole). Purpald is specific for aldehydes. Verify the CAS number (ATT: 16696-65-4 or similar for tautomers) before purchasing.

References

  • Asian Journal of Chemistry. (2010). Determination of Mercury Using 4-Amino-3-Mercapto-1,2,4-Triazine(4H)-5-One as an Indirect Masking Reagent.

  • Journal of Chemical Reviews. (2021). A Treatise on Spectrophotometric Determination Techniques of Palladium (II) Ions.

  • Talanta. (1982).[2] Complexometric determination of mercury(II) by use of 4-amino-5-mercapto-3-propyl-1,2,4-triazole as replacing reagent.

  • ResearchGate. (2008). Investigation of 3-amino-1,2,4-triazole azodye derivatives as reagents for determination of mercury(II).

  • Dokumen. Spectrophotometric Determination of Palladium & Platinum; Methods & Reagents.

Sources

synthesis of fused heterocyclic compounds starting from 4-amino-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Fused Heterocyclic Compounds Starting from 4-Amino-1,2,4-Triazole-3-Thiol: Application Notes and Protocols

Executive Summary & Chemical Context

In modern medicinal chemistry, the design of fused heterocyclic scaffolds is a proven strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core stands out as a highly versatile, binucleophilic building block[1]. The spatial proximity of the N4-amino group and the C3-mercapto (thiol) group provides two readily accessible nucleophilic centers, enabling efficient tandem cyclocondensation reactions with various bielectrophiles[1],[2].

This application note details the mechanistic rationale, quantitative pharmacological data, and self-validating experimental protocols for divergent syntheses starting from this triazole core. By selecting specific electrophilic partners, researchers can selectively construct 5-, 6-, or 7-membered fused rings—namely triazolo[3,4-b][1,3,4]thiadiazoles, thiadiazines, and thiadiazepines[2].

Mechanistic Causality in Divergent Cyclization

The regioselectivity and resulting ring size of the fused heterocycle depend entirely on the nature of the electrophilic partner and the applied reaction conditions. Understanding the causality behind these pathways is critical for rational drug design and troubleshooting synthetic bottlenecks.

  • Formation of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles (5-Membered Fused Ring): This pathway utilizes aromatic or aliphatic carboxylic acids in the presence of Phosphorus Oxychloride (

    
    )[3]. 
    
    
    
    serves a dual purpose: it acts as a chlorinating agent to convert the carboxylic acid into a highly electrophilic acid chloride in situ, and it functions as a potent dehydrating solvent. The primary amine of the triazole attacks the acid chloride to form an amide intermediate. Subsequently,
    
    
    drives the dehydrative cyclization, forcing the intramolecular nucleophilic attack of the thiol sulfur onto the enolized carbon to close the thiadiazole ring[3],[4].
  • Formation of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines (6-Membered Fused Ring): This cyclization is achieved using

    
    -haloketones, such as phenacyl bromides[2]. The mechanism is a sequential 
    
    
    
    -imine condensation. Because the thiol (
    
    
    ) is a softer and more potent nucleophile than the amine (
    
    
    ), it first attacks the
    
    
    -carbon, displacing the bromide ion to form a thioether intermediate. The adjacent primary amine then condenses with the ketone carbonyl to form a bridging imine (Schiff base), effectively closing the 6-membered thiadiazine ring[2],[5].
  • Formation of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazepines (7-Membered Fused Ring): Achieved via reaction with 3-phenyl-2-propynal or

    
    -dihalogen derivatives under mild basic conditions. The thiol undergoes a nucleophilic addition to the alkyne (or displaces a primary halide), followed by the amine condensing with the aldehyde, yielding the expanded 7-membered system[2].
    
Mandatory Visualization: Divergent Synthetic Pathways

G A 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol (Binucleophile) B Carboxylic Acids (POCl3, Reflux) A->B C Phenacyl Bromides (Base, Reflux) A->C D 3-Phenyl-2-propynal (Mild Conditions) A->D E [1,2,4]Triazolo[3,4-b] [1,3,4]thiadiazoles B->E F [1,2,4]Triazolo[3,4-b] [1,3,4]thiadiazines C->F G [1,2,4]Triazolo[3,4-b] [1,3,4]thiadiazepines D->G

Divergent synthetic pathways from this compound to fused heterocycles.

Data Presentation: Reaction Parameters & Pharmacological Profiling

The structural hybridization of triazoles with thiadiazoles or thiadiazines yields compounds with broad-spectrum bioactivity. The tables below summarize the synthetic parameters and the validated pharmacological targets of these fused systems.

Table 1: Reaction Conditions for Fused Heterocycle Synthesis

Target Scaffold Electrophilic Partner Reagents / Catalyst Typical Conditions Ring Size Formed

| Thiadiazoles | Carboxylic Acids |


 or Polyphosphoric Acid (PPA) | Reflux, 5–6 h | 5-membered |
| Thiadiazines  | Phenacyl Bromides | Sodium Acetate / EtOH | Reflux, 4–8 h | 6-membered |
| Thiadiazepines  | 3-Phenyl-2-propynal | tert-Butylamine | Room Temp, 12 h | 7-membered |

Table 2: Pharmacological Profile of Fused Triazolo-Heterocycles

Compound Class Biological Target / Activity Notable Efficacy Metrics Ref.
Triazolo-thiadiazoles Anticancer (EGFR / c-Met Kinases) High affinity docking (-3.2 to -6.0 kcal/mol); Active against MCF-7 and A549 cell lines. [6]
Triazolo-thiadiazoles Antimicrobial / Antifungal Broad-spectrum activity against Aspergillus and Klebsiella species. [7]

| Triazolo-thiadiazines | Aromatase Inhibition (Breast Cancer) | Potent inhibition with


 values ranging from 0.07 µM to 1.92 µM. |[5] |
| Triazolo-thiadiazines | Antiviral (Influenza H1N1) | Exceptional Selectivity Index (SI) > 300 against influenza A/Puerto Rico/8/34. |[2] |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process quality control (QC) observations are embedded to ensure the scientist can verify the success of each step without immediate reliance on complex analytics.

Protocol 1: Synthesis of the Binucleophilic Precursor (4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol)

Rationale: This protocol utilizes a potassium dithiocarbazate intermediate. Hydrazine hydrate acts as both a nucleophile for ring closure and a base to drive the equilibrium forward[8].

  • Dithiocarbazate Formation: Dissolve potassium hydroxide (KOH, 1.5 eq) in absolute ethanol. Add the starting acid hydrazide (1.0 eq) and cool the mixture to 0–5 °C.

  • CS2 Addition: Dropwise, add carbon disulfide (

    
    , 1.5 eq) under continuous stirring. Stir at room temperature for 12 hours.
    
    • Self-Validation/QC: The precipitation of a heavy, pale-yellow solid confirms the formation of the potassium dithiocarbazate salt[8].

  • Cyclization: Isolate the salt via filtration and suspend it in excess 99% hydrazine hydrate (2.0–3.0 eq). Reflux the mixture for 6–8 hours.

    • Self-Validation/QC: The evolution of hydrogen sulfide (

      
      ) gas (detectable by lead acetate paper turning black) is a positive indicator of active ring closure. The color of the mixture will transition to a deep green/brown.
      
  • Workup: Cool the solution and dilute with ice-cold water. Carefully acidify with concentrated HCl until the pH reaches 4.0–5.0.

    • Self-Validation/QC: A white to off-white precipitate will immediately form upon reaching the isoelectric point. The product should dissolve completely in dilute NaOH (confirming the presence of the acidic thiol proton) and reprecipitate upon re-acidification. Filter, wash with cold water, and recrystallize from ethanol.

Protocol 2: Synthesis of 3,6-Disubstituted[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles

Rationale:


 acts as both the solvent and the dehydrating/chlorinating agent to facilitate the condensation between the triazole-thiol and an aromatic carboxylic acid[3],[4].
  • Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a

    
     drying tube, combine the this compound derivative (1.0 eq) and the substituted aromatic carboxylic acid (1.1 eq).
    
  • Activation & Cyclization: Add

    
     (10–15 mL per gram of reactant). Heat the mixture to reflux (approx. 105 °C) for 5–6 hours[3].
    
    • Self-Validation/QC: The initial heterogeneous suspension will gradually dissolve into a homogenous solution as the soluble acid chloride intermediate forms. Complete cessation of HCl gas evolution marks the end of the primary condensation.

  • Quenching: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring to hydrolyze excess

    
    .
    
  • Neutralization: Slowly add solid sodium bicarbonate (

    
    ) or aqueous ammonia until the pH is neutral (pH 7.0–7.5)[3].
    
    • Self-Validation/QC: Vigorous effervescence will occur (if using

      
      ). The target fused thiadiazole will precipitate as a distinct solid only when neutrality is reached.
      
  • Purification: Filter the precipitate, wash extensively with cold water to remove phosphate salts, dry, and recrystallize from absolute ethanol[4].

Protocol 3: Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines

Rationale: A mild base (Sodium Acetate) is utilized to scavenge the hydrobromic acid byproduct generated during the


 displacement of the phenacyl bromide, preventing unwanted hydrolysis of the ketone or degradation of the newly formed thiadiazine ring[5].
  • Reaction Setup: Dissolve the this compound derivative (1.0 eq) and the appropriate phenacyl bromide (1.0 eq) in absolute ethanol.

  • Base Addition: Add anhydrous sodium acetate (1.2 eq) to the solution.

  • Reflux: Heat the mixture to reflux for 6–8 hours[5].

    • Self-Validation/QC: The reaction mixture will initially turn cloudy as sodium bromide (NaBr) precipitates during the

      
       thioether formation phase. Monitoring via TLC (Hexane:EtOAc) will show the rapid disappearance of the highly UV-active phenacyl bromide spot.
      
  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Filter the resulting solid, wash with water to remove residual NaBr and sodium acetate, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to yield the pure thiadiazine derivative.

References

  • Synthesis and Biological evaluation of some new 4-(3-substituted[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl) derivatives. Der Pharma Chemica. 8

  • Synthesis of novel 1,2,4-triazoles, triazolothiadiazines and triazolothiadiazoles as potential anticancer agents. ResearchGate. 6

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. DergiPark. 3

  • Synthesis and evaluation of some new sulphur, nitrogen and oxygen containing heterocycle thiadiazolotriazole for antibacterial, antifungal & antitubercular activity. ResearchGate.7

  • Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles. ResearchGate. 1

  • Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. PMC / NIH. 2

  • Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment. PMC / NIH.4

  • Design, Synthesis, In Vitro, and In Silico Studies of Some Newly Fused Thiadiazole and Thiadiazine Derivatives Incorporating 1,2,4-Triazole Derivatives as Aromatase Enzyme Inhibitor. ResearchGate. 5

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Advanced Application Note: Adsorption Mechanism & Protocol for 4-Amino-1,2,4-Triazole-3-Thiol on Mild Steel

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the mechanistic action and experimental characterization of 4-amino-1,2,4-triazole-3-thiol (ATTA) as a corrosion inhibitor for mild steel in acidic media. Unlike simple barrier films, ATTA functions via a complex mixed-mode adsorption mechanism involving electrostatic interactions and donor-acceptor bonding. This document provides a validated protocol for electrochemical assessment (EIS, PDP) and a theoretical framework for interpreting surface adsorption data, essential for researchers optimizing organic inhibitors or investigating surface-active drug pharmacokinetics.

Chemical Context & Active Centers

To understand the adsorption mechanism, one must first analyze the molecular architecture of ATTA. It is a heterocyclic compound containing three nitrogen atoms, an amino group (


), and a thiol group (

).
  • Thiol-Thione Tautomerism: In solution, ATTA exists in equilibrium between the thiol form (

    
    ) and the thione form (
    
    
    
    ). The thione form is often predominant in polar solvents, but the thiol form facilitates chemisorption via the sulfur atom.
  • Active Sites: The molecule possesses multiple nucleophilic centers capable of donating electrons to the empty d-orbitals of iron (Fe):

    • Sulfur atom: High electron density, soft base.

    • Triazole Nitrogen atoms: Lone pair donors.

    • Amino Nitrogen: Additional coordination site.

Mechanistic Insight: The Adsorption Pathway

The adsorption of ATTA on mild steel in acidic media (e.g., 1.0 M HCl) is not a singular event but a dual-mode process driven by the solution chemistry and surface charge.

Physisorption (Electrostatic Interaction)

In strong acid (HCl), the amino group and triazole ring nitrogens protonate, forming a cationic species (


).
  • The Chloride Bridge: The mild steel surface in HCl is positively charged due to adsorbed protons (

    
    ). Chloride ions (
    
    
    
    ) specifically adsorb onto the metal, creating a negatively charged interface (Fe-
    
    
    ).
  • Interaction: The protonated inhibitor (

    
    ) is electrostatically attracted to the Fe-
    
    
    
    surface. This is the initial, rapid physisorption step.
Chemisorption (Donor-Acceptor Bonding)

As the molecule approaches the interface, the lone pair electrons on the unprotonated heteroatoms (specifically S and non-protonated N) interact with the vacant d-orbitals of surface iron atoms.

  • 
    -Donation: 
    
    
    
    (Lone pair donation).
  • 
    -Back-donation: 
    
    
    
    (Transfer of electrons from Fe d-orbitals to the empty
    
    
    antibonding orbitals of the triazole ring).
  • Result: This retro-donation strengthens the adsorption, making it quasi-irreversible and highly stable (Chemisorption).

Adsorption Isotherm

Experimental data consistently demonstrates that ATTA follows the Langmuir Adsorption Isotherm , implying:

  • Monolayer coverage.

  • Homogeneous adsorption sites.

  • No lateral interaction between adsorbed molecules.

Thermodynamic Indicator: A standard free energy of adsorption (


) between -20 kJ/mol and -40 kJ/mol  confirms a mixed mode of adsorption (Physical + Chemical).
Visualization of Signaling Pathway

AdsorptionMechanism Solution Acidic Solution (HCl) ATTA ATTA Molecule (Neutral) Solution->ATTA Protonation Protonation (ATTA + H+ -> ATTA+) ATTA->Protonation pH < pKa Chemisorption Chemisorption (Coordination: N/S: -> Fe) ATTA->Chemisorption Direct Lone Pair Donation Physisorption Physisorption (Electrostatic: ATTA+ ... Cl- ... Fe) Protonation->Physisorption Attraction to (-) Surface Surface Mild Steel Surface (Fe) Cl_Ads Cl- Specific Adsorption (Surface Charge Reversal) Surface->Cl_Ads In HCl Cl_Ads->Physisorption Physisorption->Chemisorption Electron Transfer Film Protective SAM (Self-Assembled Monolayer) Chemisorption->Film Surface Coverage (θ)

Figure 1: Dual-mode adsorption mechanism of ATTA on mild steel involving electrostatic bridging and coordinate bonding.

Validated Experimental Protocol

This protocol ensures reproducibility and adherence to ASTM G1-03 standards for corrosion testing.

Materials & Preparation[1][2]
  • Substrate: Mild Steel Coupons (Composition approx: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

  • Inhibitor: this compound (>98% purity).

  • Electrolyte: 1.0 M HCl (prepared from analytical grade 37% HCl).

Surface Pre-treatment (Critical Step):

  • Abrasion: Wet grind coupons sequentially with SiC paper (grades 400, 600, 800, 1000, 1200).

  • Cleaning: Wash with distilled water, degrease with acetone (ultrasonic bath for 5 mins), and dry in warm air.

  • Storage: Use immediately or store in a desiccator to prevent flash rust.

Electrochemical Setup[2][3]
  • System: Three-electrode glass cell (Pyrex).[1]

  • Working Electrode (WE): Mild steel coupon (embedded in epoxy/PTFE, exposed area

    
    ).
    
  • Counter Electrode (CE): Platinum foil or Graphite rod (large surface area).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Measurement Workflow

Perform measurements after stabilizing the Open Circuit Potential (OCP) for 30 minutes.

A. Electrochemical Impedance Spectroscopy (EIS):

  • Frequency Range:

    
     to 
    
    
    
    .[2][3]
  • Amplitude:

    
     (peak-to-peak) AC perturbation at OCP.
    
  • Data Validation: Ensure Kramers-Kronig compliance.

B. Potentiodynamic Polarization (PDP):

  • Scan Range:

    
     to 
    
    
    
    vs. OCP.
  • Scan Rate:

    
     (slow scan ensures steady-state).
    
  • Analysis: Extrapolate Tafel slopes (

    
    ) to determine corrosion current (
    
    
    
    ).
Experimental Workflow Diagram

ExperimentalWorkflow Prep 1. Surface Prep (Grind/Degrease) OCP 2. OCP Stabilization (30 mins) Prep->OCP EIS 3. EIS Measurement (100kHz - 10mHz) OCP->EIS PDP 4. Polarization (±250mV vs OCP) EIS->PDP Sequential Run Analysis 5. Data Fitting (Randles Circuit / Tafel) EIS->Analysis PDP->Analysis

Figure 2: Sequential electrochemical workflow for validating inhibitor efficiency.

Data Analysis & Interpretation

Electrochemical Impedance Spectroscopy (EIS)

Data is typically visualized via Nyquist plots.[1][2] For ATTA on mild steel, expect a depressed semicircle , indicating a charge-transfer controlled process with surface heterogeneity.

Equivalent Circuit Model: Use a Modified Randles Circuit:



  • 
    :  Solution Resistance.
    
  • 
    :  Charge Transfer Resistance (increases with inhibitor conc.).[3][4]
    
  • 
    :  Constant Phase Element (replaces ideal capacitor due to roughness).
    

Calculation of Inhibition Efficiency (


): 


Potentiodynamic Polarization (PDP)

Analyze the shift in corrosion potential (


).[3]
  • If shift

    
     vs. blank: Mixed-type inhibitor .
    
  • If shift

    
    : Anodic or Cathodic type .
    
  • Note: ATTA is typically a mixed-type inhibitor.

Calculation of Inhibition Efficiency (


): 


Summary of Expected Parameters
ParameterTrend with ATTA Conc.[5][4][6][7]Physical Meaning

(Resistance)
Increases (

)
Formation of protective barrier film.

(Capacitance)
Decreases (

)
Displacement of water (high dielectric) by ATTA (low dielectric).

(Current)
Decreases (

)
Reduction in corrosion rate.[8][3]

(Coverage)
Increases (

)
Greater surface area protected.

References

  • Al-Amiery, A., et al. (2024). "Corrosion Inhibition of Mild Steel in 1 M HCl Using Triazole Derivatives: Experimental and Theoretical Insights." Scientific Reports. Link

  • Khadom, A. A., et al. (2010).[6][7] "Adsorption Kinetics of 4-Amino-5-Phenyl-4H-1, 2, 4-Triazole-3-Thiol on Mild Steel Surface." Portugaliae Electrochimica Acta. Link

  • Obot, I. B., et al. (2013). "Corrosion inhibitive property of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol for mild steel corrosion in 1.0 M hydrochloric acid." Journal of Materials and Environmental Science. Link

  • Bentiss, F., et al. (1999).[9] "Triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions." Journal of Applied Electrochemistry. Link

  • ASTM G1-03 . "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International. Link

Sources

Introduction: The Convergence of a Privileged Scaffold and Green Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Microwave-Assisted Synthesis: Accelerating the Development of 4-Amino-3-mercapto-1,2,4-triazole Derivatives

The 4-amino-3-mercapto-1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a "privileged scaffold" for the development of a vast array of therapeutic agents.[1][2] Derivatives of this heterocyclic system exhibit a remarkable spectrum of biological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] The traditional synthesis of these valuable compounds, however, often involves lengthy reaction times, elevated temperatures using conventional heating methods, and the use of substantial quantities of solvents. These factors can lead to lower yields due to byproduct formation and present challenges from an environmental and economic perspective.[1]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8][9] By utilizing microwave irradiation, MAOS provides a rapid, efficient, and highly controlled method for heating chemical reactions.[2][10] This application note serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for the microwave-assisted synthesis of derivatives based on 4-amino-3-mercapto-1,2,4-triazole. The protocols described herein leverage the significant advantages of MAOS, including drastically reduced reaction times (from hours to minutes), improved reaction yields, enhanced product purity, and greater energy efficiency.[1][7][11][12]

The Engine of Acceleration: Understanding Microwave Heating Mechanisms

Unlike conventional heating methods that rely on slow heat transfer through convection and conduction from an external source, microwave heating generates energy directly within the reaction mixture.[8][13] This volumetric heating is exceptionally rapid and uniform, eliminating localized overheating at the vessel walls and leading to cleaner reaction profiles.[2][8] The process is driven by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents used in these syntheses, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the rapidly changing field.[11][14] This constant reorientation and the resulting molecular friction generate heat efficiently and instantaneously throughout the bulk of the material.[13][15]

  • Ionic Conduction: If free ions or ionic species are present in the reaction mixture (e.g., salts or catalysts), they will oscillate back and forth under the influence of the microwave field. Collisions between these moving ions generate heat through frictional losses, further contributing to the rapid temperature increase.[11][13]

This direct coupling of microwave energy with the molecules in the reaction mixture is the key to the dramatic rate enhancements observed in MAOS.[14] The energy is delivered precisely where it is needed, allowing reactions to reach the required activation energy much faster than with conventional methods.[14]

Core Synthetic Protocols and Workflows

The following protocols provide detailed, step-by-step instructions for the synthesis of the core 4-amino-3-mercapto-1,2,4-triazole scaffold and a subsequent derivatization to form a Schiff base, a common intermediate for further functionalization.

Protocol 1: Microwave-Assisted Synthesis of 4-Amino-5-substituted-3-mercapto-1,2,4-triazole

This protocol details the cyclization of a potassium dithiocarbazinate salt using hydrazine hydrate under microwave irradiation. This method is significantly faster than traditional refluxing, which can take several hours.[16][17]

Objective: To efficiently synthesize the core triazole ring system from an aromatic acid hydrazide.

Materials and Reagents:

  • Substituted Benzoic Acid Hydrazide (10 mmol)

  • Carbon Disulfide (15 mmol)

  • Potassium Hydroxide (15 mmol)

  • Absolute Ethanol (20 mL)

  • Hydrazine Hydrate (80%, 30 mmol)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

Equipment:

  • Dedicated Microwave Synthesis Reactor (with temperature and pressure sensors)

  • 100 mL Microwave Process Vial with a magnetic stir bar

  • Buchner Funnel and Filtration Flask

  • Standard laboratory glassware

Procedure:

  • In a beaker, dissolve potassium hydroxide (15 mmol) in absolute ethanol (20 mL).

  • Add the substituted benzoic acid hydrazide (10 mmol) to the solution and cool the mixture in an ice bath.

  • Slowly add carbon disulfide (15 mmol) to the cooled mixture while stirring. Continue stirring for 1-2 hours until the intermediate potassium dithiocarbazinate salt precipitates.

  • Filter the salt, wash with a small amount of cold ether, and dry.

  • Place the dried potassium salt (10 mmol) and hydrazine hydrate (30 mmol) into a 100 mL microwave process vial equipped with a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 5-10 minutes, with a maximum power of 300 W. Monitor the internal pressure to ensure it remains within the vessel's safety limits.

  • After irradiation, allow the vessel to cool to below 50°C before opening.[18]

  • Pour the cooled reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the crude product, wash thoroughly with water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-5-substituted-3-mercapto-1,2,4-triazole.[1]

  • Characterize the final product using IR, ¹H-NMR, and elemental analysis to confirm its structure.[4][16]

G cluster_prep Intermediate Salt Preparation cluster_mw Microwave Cyclization cluster_workup Product Work-up & Purification KOH Dissolve KOH in Ethanol Hydrazide Add Acid Hydrazide (Cooling) KOH->Hydrazide CS2 Add CS2 (Stir 1-2h) Hydrazide->CS2 Filter Filter & Dry Salt CS2->Filter Load Load Salt & Hydrazine into MW Vial Filter->Load Irradiate Microwave Irradiation (150°C, 5-10 min) Load->Irradiate Cool Cool Vessel (<50°C) Irradiate->Cool Precipitate Pour into Water & Acidify with HCl Cool->Precipitate Filter_Product Filter & Wash Product Precipitate->Filter_Product Recrystallize Recrystallize from Ethanol Filter_Product->Recrystallize Characterize Characterize (IR, NMR, EA) Recrystallize->Characterize

Caption: Workflow for Microwave-Assisted Synthesis of the Triazole Core.
Protocol 2: Microwave-Assisted Synthesis of Schiff Bases from 4-Amino-3-mercapto-1,2,4-triazole

This protocol describes the condensation of the synthesized triazole with various aromatic aldehydes to form Schiff bases (azomethines). Microwave irradiation dramatically accelerates this reaction, often in the presence of a catalytic amount of acid.[3][19][20]

Objective: To rapidly synthesize Schiff base derivatives via condensation reaction.

Materials and Reagents:

  • 4-Amino-5-substituted-3-mercapto-1,2,4-triazole (5 mmol)

  • Substituted Aromatic Aldehyde (5 mmol)

  • Dimethylformamide (DMF) or Ethanol (10 mL)

  • Glacial Acetic Acid (2-3 drops, catalytic)

  • Distilled Water

Equipment:

  • Dedicated Microwave Synthesis Reactor

  • 30 mL Microwave Process Vial with a magnetic stir bar

  • Buchner Funnel and Filtration Flask

  • Standard laboratory glassware

Procedure:

  • In a 30 mL microwave process vial, dissolve the 4-amino-5-substituted-3-mercapto-1,2,4-triazole (5 mmol) in the chosen solvent (e.g., DMF, 10 mL).[19]

  • Add an equimolar amount of the substituted aromatic aldehyde (5 mmol).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[5]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120-140°C for 3-5 minutes. Maintain power below 250 W and monitor pressure.

  • Upon completion (can be monitored by TLC), allow the vessel to cool to room temperature.[1]

  • The precipitated product is often pure enough after cooling. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol to remove any unreacted aldehyde.

  • Dry the product under vacuum. If necessary, recrystallize from ethanol or an appropriate solvent.[21]

  • Confirm the structure of the resulting Schiff base by spectroscopic methods (FTIR, ¹H-NMR).[3][5] The formation is typically confirmed by the appearance of a characteristic C=N (azomethine) stretching band in the IR spectrum and a singlet for the N=CH proton in the ¹H-NMR spectrum.[5]

G cluster_reagents Reagent Preparation cluster_mw Microwave Condensation cluster_workup Product Isolation Triazole Dissolve Triazole in Solvent Aldehyde Add Aldehyde Triazole->Aldehyde Catalyst Add Catalytic Acetic Acid Aldehyde->Catalyst Seal Seal in MW Vial Catalyst->Seal Irradiate Microwave Irradiation (120-140°C, 3-5 min) Seal->Irradiate Cool Cool to Room Temp. Irradiate->Cool Filter Filter Precipitated Product Cool->Filter Wash Wash with Water & Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterize (IR, NMR) Dry->Characterize

Caption: Workflow for Microwave-Assisted Synthesis of Schiff Bases.

Data Summary: Microwave vs. Conventional Heating

The primary advantages of microwave-assisted synthesis are quantitatively demonstrated by comparing reaction times and product yields against traditional methods.

Derivative TypeSynthesis MethodReaction TimeYield (%)Reference(s)
1,2,4-Triazole Core Conventional Heating6-8 hours~70-85%[22][23]
Microwave-Assisted 5-15 minutes ~81-96% [23][24][25]
Schiff Bases Conventional Heating5-9 hours~65-80%[3][21]
Microwave-Assisted 3-5 minutes ~85-95% [3][19]
Thiadiazole Derivatives Conventional Heating>4 hours~75%[24]
Microwave-Assisted 1-2 minutes ~85-96% [24]

Note: Times and yields are representative and can vary based on specific substrates and reaction conditions.

Essential Safety Protocols and Best Practices

While MAOS is a powerful technique, adherence to strict safety protocols is paramount due to the high temperatures and pressures involved.

  • Use Dedicated Equipment: NEVER use a domestic kitchen microwave oven for chemical synthesis.[26][27] Laboratory-grade microwave reactors are engineered with essential safety features, including corrosion-resistant cavities, continuous temperature and pressure monitoring, and emergency venting systems.[26][28]

  • Vessel Integrity: Always use pressure-rated reaction vessels certified by the instrument manufacturer.[18] Do not exceed the recommended maximum volume, temperature, or pressure for the vessel. Before opening, ensure the vessel has cooled sufficiently to a temperature well below the solvent's boiling point to prevent violent flashing of hot solvent.[18]

  • Understand Reaction Kinetics: For new or unknown reactions, always begin with small-scale experiments to assess the reaction's exothermicity and rate under microwave conditions.[26] A rapid, uncontrolled increase in temperature and pressure can lead to vessel failure.

  • Solvent Selection: Polar solvents (e.g., DMF, ethanol, DMSO) are excellent microwave absorbers and heat rapidly.[11][15] Non-polar solvents (e.g., hexane, toluene) do not heat effectively on their own but can be used if a reactant or catalyst is highly polar.[15][28]

  • Avoid Metals: Do not place metal objects, including spatulas or metal-backed TLC plates, inside the microwave cavity as they can cause arcing and create a fire hazard.[29]

  • Proper Ventilation: All microwave synthesis should be conducted within a certified laboratory fume hood to prevent inhalation of potentially toxic fumes from heated reagents and solvents.[26][29]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of heterocyclic chemistry, particularly for the development of medicinally important 1,2,4-triazole derivatives. By leveraging direct and rapid volumetric heating, MAOS allows researchers to synthesize target compounds in a fraction of the time required by conventional methods, often with superior yields and purity.[1][2][30] This efficiency accelerates the drug discovery process, enabling faster synthesis and screening of new chemical entities.[7] When conducted with an understanding of the underlying principles and a strict adherence to safety protocols, microwave-assisted synthesis is an indispensable tool for the modern chemistry laboratory, aligning with the core tenets of green and sustainable science.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols - Benchchem.
  • Microwave-Assisted Synthesis in Drug Development - EPCP.
  • Synthesis and fungitoxicity evaluation of schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole - International Journal of Chemical Studies.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC.
  • Microwave Assisted Organic Synthesis - Columbia University.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - ResearchGate.
  • Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory - Green Chemistry.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing.
  • Microwave Assisted Economic Synthesis of 4-amino-3-alkyl-5-mercapto-1 , 2 , 4-triazole Derivatives as Green Corrosion Inhibitors for Copper in Hydrochloric Acid - Semantic Scholar.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD.
  • Safety Considerations for Microwave Synthesis - CEM Corporation.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - SciSpace.
  • Synthesis under Microwave Irradiation of[1][3][13]Triazolo[3,4-b][3][7][13]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation - PMC. Available at:

  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation.
  • Microwave Assisted Synthesis of Some 4-Amino-5-substituted Aryl-3-mercapto-(4H)-1,2,4-triazoles - Asian Journal of Chemistry.
  • Microwave assisted synthesis of novel 3-mercapto-4,5-disubstituted 1,2,4-triazole derivatives and evaluation of antimicrobial, antitubercular activity - The Pharma Innovation.
  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives - South African Journal of Chemistry.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES.
  • 6 - Organic Syntheses Procedure.
  • Microwave-assisted synthesis - Anton Paar Wiki.
  • Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC.
  • Synthesis and Characterization a New 1,3-Oxazepine Compounds from New Bis-4-Amino-3-mercapto-1,2,4-triazole Derivatives - ResearchGate.
  • (PDF) Synthesis under Microwave Irradiation of[1][3][13]Triazolo[3,4-b][3][7][13]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation - ResearchGate. Available at:

  • Microwave Synthesis - Organic Chemistry Portal.
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results.
  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes - MDPI.
  • Synthesis under Microwave Irradiation of N- Substituted 3-phenyl[1][3][13]triazolo[3,4 - IJCRT.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlNsC2M2u0XhrTKhYqpy1QAkocIGFIPb8nv0G4BX6428TxTh3x5puJG_x5NF5ByYFymv5BWQb9vqKcvuRvtiWqL-u6l0Nn_RrdXwPHfAW15h8PgFZcXigbBq5ZL7sFj80GYRL2

  • "Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5" by MAHDI SHIRMOHAMMADI, SAEID SOUZANGARZADEH et al. - TÜBİTAK Academic Journals.
  • A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC.

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Troubleshooting & Optimization

Technical Support Center: 4-Amino-1,2,4-triazole-3-thiol Purification & Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-amino-1,2,4-triazole-3-thiol (CAS: 16691-43-3). As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of this compound. The challenge lies in its dual functionality—the amino and thiol groups—which makes it highly polar, prone to hydrogen-bonding with impurities, and susceptible to oxidative dimerization.

This guide provides field-proven, self-validating protocols to ensure high-fidelity recrystallization, bridging the gap between theoretical chemistry and benchtop execution.

Logical Workflow: Recrystallization Dynamics

RecrystallizationWorkflow A 1. Crude this compound (Contains Impurities) B 2. Hot Solvent Dissolution (Absolute Ethanol, 75°C) A->B Add hot solvent dropwise C 3. Hot Filtration (Removes Insoluble Byproducts) B->C Maintain thermal energy D 4. Controlled Cooling (Room Temp → 4°C) C->D Clarified mother liquor E 5. Nucleation & Crystal Growth (Supersaturation) D->E Solubility drops exponentially F 6. Vacuum Filtration & Cold Ether Wash E->F Harvest target crystals G 7. Pure Recrystallized Product (>98% Purity) F->G Desiccator drying

Workflow for the purification and recrystallization of this compound.

Troubleshooting Guides & FAQs

Q1: What is the optimal solvent system for the recrystallization of this compound, and what is the underlying mechanism? A1: Absolute ethanol is the gold standard for recrystallizing this compound 1[1]. The causality lies in the compound's polarity. The triazole ring, along with the amino and thiol groups, forms extensive intermolecular hydrogen bonds. At reflux temperatures (~78°C), thermal energy disrupts the crystal lattice, allowing full dissolution in ethanol. Upon controlled cooling, the solubility drops exponentially, driving supersaturation and selective nucleation of the target compound while leaving more soluble impurities in the mother liquor. For highly pure yields, vacuum filtration followed by a cold diethyl ether wash is standard practice 2[2].

Q2: Why is my recrystallized product discolored (yellow/brown) instead of the expected white/off-white crystalline powder? A2: Discoloration typically indicates oxidative degradation or the presence of unreacted thiocarbohydrazide/hydrazine intermediates. The thiol (-SH) group at the 3-position is susceptible to air oxidation, forming disulfide dimers when exposed to prolonged heat and atmospheric oxygen. Resolution: To prevent this, degas the ethanol prior to use. Perform the hot dissolution rapidly and minimize the time the solution spends at reflux. If severe discoloration persists, adding a small amount of activated charcoal during the hot dissolution phase, followed by immediate hot filtration, will adsorb the highly conjugated, colored polymeric impurities. The resulting product should be a white solid powder 3[3].

Q3: How do I resolve low recovery yields (<40%) after the cooling phase? A3: Low yields are usually caused by an excessive volume of the recrystallization solvent, which prevents the solution from reaching the critical supersaturation point required for nucleation. Resolution: The protocol must be a self-validating system: add the hot solvent dropwise to the crude solid until just dissolved. If you have already added too much solvent, use a rotary evaporator under reduced pressure to concentrate the mother liquor until the first signs of cloudiness appear, then re-initiate the cooling protocol. Additionally, ensure the final cooling step is performed at 4°C for at least 4 hours to maximize crystal precipitation before vacuum filtration [[3]](3].

Q4: Can I use water as a co-solvent if my crude product contains highly polar inorganic salts? A4: Yes. If the synthesis involved strongly alkaline conditions (e.g., KOH and carbon disulfide) followed by acidification, inorganic salts may co-precipitate. While absolute ethanol is preferred for organic purity, an ethanol/water mixture can be utilized . The water solubilizes the inorganic salts, keeping them in the mother liquor, while the ethanol drives the crystallization of the organic triazole-thiol upon cooling.

Quantitative Data: Solvent System Comparison
Solvent SystemBoiling Point (°C)Solvation Capacity (Reflux)Crystallization Yield (%)Product PurityPrimary Use Case
Absolute Ethanol 78.3Optimal75–85%>98%Standard organic synthesis & high purity isolation.
Ethanol / Water (8:2) ~80.0Very High60–70%>99%Removal of co-precipitated inorganic salts.
Methanol 64.7High50–60%~95%Low-temperature requirements; lower yield due to higher cold solubility.
Isopropanol 82.5Moderate65–75%>97%High-loss prevention for highly soluble derivatives.
Self-Validating Protocol: Ethanol Recrystallization

This methodology is designed with built-in validation checkpoints to ensure high-fidelity purification of this compound and its thioester derivatives 4[4].

Phase 1: Hot Dissolution

  • Preparation: Transfer the crude this compound into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Heat absolute ethanol to 70–75°C. Add the hot ethanol dropwise to the crude solid while stirring.

    • Self-Validation Check: The suspension should transition to a clear solution. If particulate matter remains after adding 20 mL/g of solvent, these are insoluble polymeric byproducts. Do not add more solvent; proceed immediately to Phase 2.

Phase 2: Clarification 3. Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble impurities.

  • Causality: Pre-warming the funnel prevents premature crystallization in the filter pores, which would drastically reduce your yield and clog the apparatus.

Phase 3: Nucleation & Harvesting 4. Controlled Cooling: Allow the clarified filtrate to cool undisturbed to room temperature (approx. 20°C) over 2 hours.

  • Causality: Slow cooling promotes the growth of large, highly pure crystals by preventing the entrapment of mother liquor impurities within the crystal lattice.

  • Cold Incubation: Transfer the flask to a 4°C refrigerator for an additional 2–4 hours to force maximum precipitation.

  • Filtration & Washing: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold diethyl ether [[4]](4].

    • Self-Validation Check: The ether wash should elute clear. A yellow tint in the eluent indicates the successful removal of residual soluble impurities.

  • Drying: Dry the crystals in a vacuum desiccator over anhydrous silica gel for 24 hours. The final product should present as a white solid powder with a melting point consistent with literature values (approx. 121°C for the base compound) [[3]](3].

References
  • [2] Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols | Asian Journal of Chemistry | 2

  • [4] Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters | MDPI Molecules | 4

  • [1] Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria | MDPI Pharmaceuticals | 1

  • View of Diazole and triazole derivatives of castor oil extract: synthesis, hypoglycemic effect, antioxidant potential and antimicrobial activity | Grasas y Aceites |

  • [3] Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities | Frontiers in Chemistry | 3

Sources

Technical Support Center: Solubility Optimization for 4-Amino-1,2,4-Triazole-3-Thiol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Agent: Senior Application Scientist Ticket ID: ATT-SOL-001 Subject: Troubleshooting & Optimization of Solubility Profiles for ATT-Metal Coordinates

Introduction: The Solubility Paradox

You are likely here because your 4-amino-1,2,4-triazole-3-thiol (ATT) metal complexes are precipitating as intractable solids, resisting dissolution in common organic solvents (ethanol, methanol) and physiological media.

The Root Cause: ATT ligands possess a unique thione-thiol tautomerism and multiple donor sites (N and S). Upon complexation, they frequently form polymeric networks where the ligand bridges multiple metal centers. This high lattice energy, combined with the lack of lipophilic or hydrophilic "tails," results in complexes that are thermodynamically stable but kinetically insoluble.

This guide provides a tiered approach to breaking these polymers and enhancing solvation, moving from synthetic modification to formulation strategies.

Visual Troubleshooting Dashboard

Before proceeding, use this decision tree to identify the best strategy for your specific stage of development.

Solubility_Decision_Tree Start Start: Solubility Issue Identified Stage What is your current stage? Start->Stage Design Ligand Design Phase Stage->Design Not yet synthesized Synth Synthesis/Reaction Phase Stage->Synth In reaction vessel Post Post-Synthesis/Testing Stage->Post Solid product isolated Schiff Strategy A: Schiff Base Modification (Add steric bulk/hydrophilicity) Design->Schiff Best for Bioactivity Mixed Strategy B: Mixed Ligand Approach (Block polymerization) Synth->Mixed Best for Crystallography Solvent Strategy C: pH & Co-solvents (Disrupt H-bonding) Post->Solvent Best for Assay Screening

Figure 1: Decision matrix for selecting the appropriate solubility enhancement strategy based on experimental phase.

Module 1: Structural Modification (The "Prevention" Phase)

User Question: "My ATT-Metal complex precipitates immediately. How can I modify the ligand to prevent this?"

Technical Insight: The primary method to improve solubility is to convert the primary amine (-NH2) of the ATT into a Schiff base (imine). This serves two purposes:

  • Disruption of Packing: The added aryl or alkyl group disrupts the tight crystal packing.

  • Functionalization: It allows you to introduce solubilizing groups (e.g., hydroxyls, sugars) without altering the core metal-binding site.

Protocol: Synthesis of Soluble Schiff Base Derivatives

Based on high-solubility prototypes (e.g., Glucoheptonic acid derivatives) [1]

StepActionMechanism
1 Precursor Prep Dissolve this compound (ATT) in absolute ethanol containing catalytic glacial acetic acid (3-4 drops).
2 Aldehyde Addition Add stoichiometric amount of functionalized aldehyde. Recommendation: Use 2-hydroxybenzaldehyde (Salicylaldehyde) for lipophilicity or aldose sugars for water solubility.
3 Reflux Reflux for 3-4 hours. Monitor via TLC.
4 Complexation Add Metal(II) salt (acetate or chloride) dissolved in ethanol dropwise to the hot ligand solution.
5 pH Adjustment CRITICAL: Adjust pH to 7.5–8.0 using ammonia or sodium acetate. This ensures deprotonation of the thiol group for charge neutralization, preventing formation of ionic, insoluble salts.

Key Reference: Research has shown that attaching sugar moieties (e.g., D-glucoheptonic-hexitol) to the N4 position significantly improves water solubility compared to phenyl derivatives [1].

Module 2: The Mixed-Ligand Strategy (Breaking Polymers)

User Question: "I need to keep the original ATT structure. How do I stop it from forming insoluble polymers?"

Technical Insight: Binary complexes (Metal + ATT) often form infinite polymeric chains where the sulfur atom bridges two metal centers (


). To stop this, use a Co-Ligand  to occupy coordination sites and "cap" the polymer.
Recommended Co-Ligands
  • Triphenylphosphine (

    
    ):  Adds lipophilicity; excellent for NMR characterization in 
    
    
    
    .
  • 1,10-Phenanthroline / Bipyridine: Forces a monomeric structure; good for biological assays.

  • Pyridine: A monodentate blocker that prevents bridging.

Experimental Adjustment: When mixing Metal salt and ATT, add the co-ligand in a 1:1 or 1:2 molar ratio relative to the metal before adding the ATT.

Module 3: Solvents & Formulation (The "Remediation" Phase)

User Question: "I have the solid complex. What solvent system should I use for biological screening?"

Technical Insight: ATT complexes are often insoluble in water and non-polar solvents (hexane) but show good solubility in high-dielectric aprotic solvents.

Solubility Profile Table
SolventSolubility RatingApplicationNotes
DMSO ⭐⭐⭐⭐⭐ (Excellent)Biological AssaysStandard for NMR and MIC testing [2].
DMF ⭐⭐⭐⭐⭐ (Excellent)CrystallizationGood for recrystallization.
Ethanol ⭐⭐ (Poor/Moderate)SynthesisSoluble only when hot; precipitates on cooling.
Water ⭐ (Poor)NoneRequires pH > 9 or encapsulation.
Chloroform ⭐ (Poor)NoneUnless phosphine co-ligands are used.

Troubleshooting Tip: If your complex is insoluble in DMSO, check if you have formed a neutral complex . Charged species (e.g.,


) require a counter-ion exchange (e.g., replace 

with

) to dissolve in organic solvents.

FAQs: Common User Issues

Q: Why does my NMR spectrum in DMSO-


 show a missing SH peak? 
A:  This is a sign of successful coordination. The disappearance of the thiol proton signal (approx. 13-14 ppm) indicates the ligand has deprotonated and coordinated to the metal via the sulfur atom (

) [3]. This confirms you have the desired complex, not just a mixture.

Q: My copper(II) complexes are less soluble than my Zinc(II) ones. Why? A: Cu(II) complexes often adopt a square planar geometry which facilitates tight stacking (π-π interactions) between the aromatic triazole rings, leading to lower solubility. Zn(II) often adopts a tetrahedral geometry, which is bulkier and disrupts stacking, often resulting in better solubility profiles [4].

Q: Can I use these complexes for anti-cancer screening if they only dissolve in DMSO? A: Yes, but you must keep the final DMSO concentration < 1% in the cell culture media. Prepare a 10 mM stock solution in 100% DMSO and dilute serially into the aqueous media.

Visualizing the Coordination Mode

Understanding how the ligand binds is crucial for modifying it. The diagram below illustrates the standard bidentate coordination and the Schiff base modification.

Coordination_Chemistry cluster_0 Critical Binding Sites Ligand ATT Ligand (Thione Form) Schiff Schiff Base Formation (Reaction with R-CHO) Ligand->Schiff Condensation Complex Metal Complex (M-S and M-N bonds) Schiff->Complex + Metal Salt S_site Thiol (SH) Deprotonates to S- S_site->Complex N_site Azomethine (N) Donates Lone Pair N_site->Complex

Figure 2: Synthetic pathway and coordination sites. The Thiol (S) and Azomethine (N) are the primary anchors.

References

  • Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. Source: NCBI / PMC. URL:[Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol. Source: Ginekologia i Poloznictwo. URL:[Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes. Source: Oriental Journal of Chemistry. URL:[Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Source: SpringerPlus / ScienceOpen. URL:[Link][1]

Sources

Technical Support Center: Schiff Base Condensation with Triazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Barrier in Triazole Chemistry

Welcome to the technical support center. If you are reading this, you are likely facing a specific frustration: a standard Schiff base condensation—usually a reliable "click" reaction—is failing with your triazole amine.

You are not alone. 3-amino-1,2,4-triazoles and 4-amino-1,2,4-triazoles are deceptively simple substrates. Unlike aniline or benzylamine, these heterocyclic amines possess unique electronic and tautomeric properties that significantly reduce their nucleophilicity. The "standard" protocol (ethanol reflux with a drop of acetic acid) often yields nothing but starting material or a polymerized mess.

This guide moves beyond basic textbook procedures to address the mechanistic bottlenecks specific to triazole amines and provides field-proven protocols to overcome them.

Part 1: Diagnostics – Why Is My Reaction Failing?

Before changing conditions, we must identify the root cause. Triazole amines fail primarily due to Electronic Deactivation and Tautomeric Trapping .

Q1: Why is my 3-amino-1,2,4-triazole unreactive compared to aniline?

A: The amino group is electronically coupled to the electron-deficient triazole ring.

  • Resonance Delocalization: The lone pair on the exocyclic amine is delocalized into the ring system, rendering it less available for nucleophilic attack on the aldehyde carbonyl.

  • Tautomeric Trapping: 3-amino-1,2,4-triazoles exist in equilibrium with their imino-tautomers. The imino form (where the exocyclic nitrogen is a double-bonded =NH) is non-nucleophilic. In polar protic solvents (like methanol), the solvent shell can stabilize this unreactive tautomer, effectively "masking" your reactant.

Q2: Does the position of the amine (3-amino vs. 4-amino) matter?

A: Yes, critically.

  • 4-Amino-1,2,4-triazoles: Generally more reactive than the 3-isomers but still prone to steric hindrance if the 3,5-positions are substituted with bulky groups (e.g., phenyls). The amine is bonded to a ring nitrogen, making it a hydrazine-type derivative, which introduces the alpha-effect (increasing nucleophilicity), but this is often counteracted by the electron-withdrawing ring.

  • 3-Amino-1,2,4-triazoles: Significant resonance deactivation. Often requires stronger acid catalysis or higher temperatures (microwave) to force the reaction.

Visualizing the Barrier

The diagram below illustrates the tautomeric equilibrium and the activation energy barrier you must overcome.

TriazoleMechanism Tautomer_Amino Amino Form (Nucleophilic) Tautomer_Imino Imino Form (Non-Nucleophilic) Tautomer_Amino->Tautomer_Imino Equilibrium (Solvent Dependent) Intermediate Carbinolamine (Unstable) Tautomer_Amino->Intermediate + Aldehyde (Slow Step) Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product Schiff Base (Imine) Intermediate->Product - H2O (Acid Catalyzed) Water H2O (Byproduct) Intermediate->Water

Caption: Figure 1. The reactivity bottleneck. The amino-imino tautomerism (left) competes with the nucleophilic attack. Successful synthesis requires shifting the equilibrium toward the amino form and rapidly dehydrating the intermediate.

Part 2: Optimized Protocols & Conditions

Do not rely on "standard" conditions. Use these tiered protocols based on the difficulty of your substrate.

Tier 1: The "Force" Method (Microwave Irradiation)

Best for: Unreactive 3-amino-triazoles and electron-rich aldehydes.

Microwave irradiation is superior to conventional heating for this chemistry. It provides rapid, uniform heating that can overcome the activation energy barrier of the initial nucleophilic attack before the aldehyde decomposes.

Protocol:

  • Mix: 1.0 equiv Triazole Amine + 1.0 equiv Aldehyde in Ethanol (minimal volume, ~2-3 mL per mmol).

  • Catalyst: Add 2-3 drops of Glacial Acetic Acid .

  • Irradiate: Set Microwave Reactor to 100–120°C (dynamic power mode) for 5–15 minutes .

  • Workup: Cool to RT. Pour into ice-cold water. The solid should precipitate immediately.

  • Why it works: The dipolar polarization effect specifically heats the polar transition state, accelerating the rate-determining step significantly more than side reactions.

Tier 2: The "Equilibrium Shift" Method (Dean-Stark/Dehydration)

Best for: Reactions that stall at 50% conversion or produce "oils".

If the reaction is reversible (common with electron-deficient amines), water must be physically removed to drive it to completion.

Protocol:

  • Solvent: Switch from Ethanol to Toluene or Xylene .

  • Catalyst: Use p-Toluenesulfonic Acid (p-TSA) (5-10 mol%).

  • Setup: Attach a Dean-Stark trap filled with toluene.

  • Reflux: Reflux vigorously for 6–12 hours until water collection ceases.

  • Workup: Evaporate solvent. Recrystallize the residue from hot ethanol.

Comparison of Reaction Systems
VariableStandard (Ethanol Reflux)Microwave AssistedDean-Stark (Azeotropic)
Reaction Time 6–24 Hours5–20 Minutes6–12 Hours
Yield (Typical) 40–60%85–95%70–85%
Water Removal Poor (Equilibrium limit)Moderate (Evaporation)Excellent (Physical removal)
Suitability Reactive amines onlyHigh-throughput / Difficult aminesLarge scale / Reversible reactions

Part 3: Troubleshooting FAQ

Q: The product is an oil/gum that won't crystallize. What now?

Diagnosis: This is often due to trapped solvent or partial hydrolysis. Solution:

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether or ethyl acetate, then add hexane dropwise until cloudy. Scratch the flask walls with a glass rod.

  • The "Ice-Water" Crash: Pour the reaction mixture (if alcoholic) slowly into vigorously stirred ice water containing a pinch of sodium bisulfite (to scavenge unreacted aldehyde).

  • Check Purity: Run a TLC. If you see a streak, the imine might be hydrolyzing on the silica. Add 1% Triethylamine to your eluent to stabilize the imine during chromatography.

Q: I see a new spot on TLC, but NMR shows no imine proton.

Diagnosis: You may have formed the hemiaminal (the intermediate) which failed to dehydrate. Solution:

  • Check: Look for a peak around 5-6 ppm (CH-OH) instead of 8-10 ppm (CH=N).

  • Fix: The dehydration step requires acid. Add more acid catalyst (e.g., H2SO4 or p-TSA) and reflux longer, or add molecular sieves (3Å or 4Å) to the reaction vessel to absorb the water.

Q: My aldehyde is acid-sensitive. Can I run this without acid?

A: For triazole amines, it is very difficult. However, you can try Lewis Acid catalysis which is often gentler.

  • Recommendation: Use Cerium(III) Chloride (CeCl3) or Zinc Chloride (ZnCl2) (10 mol%) in refluxing ethanol. These activate the carbonyl oxygen without creating a harsh protic environment.

Part 4: Decision Logic for Troubleshooting

Use this flowchart to navigate your specific failure mode.

TroubleshootingFlow Start Reaction Complete? CheckTLC Check TLC Start->CheckTLC NoProduct No New Spot (Starting Materials Only) CheckTLC->NoProduct No Reaction NewSpot New Spot Visible CheckTLC->NewSpot Reaction Occurred Activate Action: Increase Activation NoProduct->Activate Isolation Isolation Issue? NewSpot->Isolation TryMW Try Microwave (120°C, 10 min) Activate->TryMW TryStrongAcid Switch Catalyst: p-TSA or H2SO4 Activate->TryStrongAcid Oily Product is Oily/Sticky Isolation->Oily Unstable Product Decomposes (Hydrolysis) Isolation->Unstable Triturate Action: Triturate w/ Hexane or Recrystallize from EtOH Oily->Triturate RemoveWater Action: Add Molecular Sieves or use Dean-Stark Unstable->RemoveWater

Caption: Figure 2. Troubleshooting Decision Tree. Follow the logic path based on TLC and physical observation of the product.

References

  • Microwave-Assisted Synthesis of 1,2,4-Triazole Schiff Bases Panda, K. C., et al. "Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique."[1][2][3][4][5] Current Microwave Chemistry, 2021.

  • Reactivity and Tautomerism in Triazole Schiff Bases Boraei, A. T. A., et al. "X-ray Single Crystal Structure, Tautomerism Aspect, DFT... of New Schiff Bases Based on 4-Amino-triazole." Journal of Molecular Structure, 2021.

  • Catalytic Methods for Difficult Condensations Blom, B. "Troubleshooting Schiff base formation from 5-substituted 3-amino-1,2,4-triazole." ResearchGate Q&A, 2015.

  • Biological Evaluation and Synthesis Protocols Alkan, M., & Gündüzalp, A. B.[6] "Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol." MW Journal of Science, 2024.

  • General Acid Catalysis in Triazole Chemistry Kahveci, B., et al. "Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives."[1] South African Journal of Chemistry, 2013.

Sources

Technical Support Center: Triazole Cyclization & CuAAC Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. This technical guide is designed for researchers, scientists, and drug development professionals seeking to optimize the cyclization of 1,2,3-triazole derivatives. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is celebrated for its thermodynamic driving force and regioselectivity, the "click" reaction is not immune to parasitic side reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions to control oxidative coupling, biomolecule degradation, and halogenated byproducts.

Diagnostic Logic: Identifying the Side Reaction

Before adjusting your protocol, you must identify the exact mechanistic failure occurring in your reaction vessel. Use the diagnostic tree below to map your analytical observations to the underlying chemical causality.

TroubleshootingTree Start Identify CuAAC Side Reaction Q1 High MW Byproducts or Bimodal Distribution? Start->Q1 Q2 Biomolecule Degradation (Loss of Function)? Start->Q2 Q3 Halogenated Triazole (e.g., Iodotriazole)? Start->Q3 Glaser Glaser Coupling (Alkyne Dimerization) Q1->Glaser Yes ROS ROS-Mediated Oxidation (Arg/His Damage) Q2->ROS Yes Iodo Iodotriazole Formation (Halide Interference) Q3->Iodo Yes Sol1 Degas solvent, use excess Sodium Ascorbate & Ligand Glaser->Sol1 Solution Sol2 Add Aminoguanidine & THPTA (Protect residues) ROS->Sol2 Solution Sol3 Switch to CuSO4/Ascorbate Avoid CuI catalyst Iodo->Sol3 Solution

Diagnostic decision tree for identifying and resolving common CuAAC side reactions.

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing high-molecular-weight byproducts or bimodal distributions in my polymer/macromolecule click reactions?

A: You are almost certainly observing Glaser coupling (or Eglinton coupling), which is an oxidative alkyne-alkyne dimerization side reaction.

  • Causality: While Cu(I) catalyzes the desired azide-alkyne cycloaddition, exposure to ambient oxygen rapidly oxidizes the thermodynamically unstable Cu(I) to Cu(II)[1]. Cu(II) acts as a catalyst for the oxidative coupling of terminal alkynes, forming diynes. This not only consumes your valuable alkyne substrate but also creates unwanted dimers that broaden molecular weight distributions[2].

  • Solution: Glaser coupling can be entirely suppressed by maintaining strict anaerobic conditions (degassing solvents) and utilizing a robust Cu(I)-stabilizing ligand like TBTA (for organic solvents) or THPTA (for aqueous media). Furthermore, maintaining a 5- to 10-fold excess of a reducing agent (e.g., sodium ascorbate) ensures that any formed Cu(II) is immediately reduced back to the catalytically active Cu(I) state[3].

Q2: I am performing bioconjugation on a protein, but I am losing protein function and observing degradation. How can I protect the biomolecule?

A: You are experiencing Reactive Oxygen Species (ROS)-mediated degradation .

  • Causality: The combination of copper ions, dissolved oxygen, and ascorbate generates ROS, such as hydroxyl radicals and hydrogen peroxide. These ROS rapidly oxidize susceptible amino acid residues on your protein—particularly histidine and arginine—leading to denaturation, aggregation, or loss of enzymatic function[4][5].

  • Solution: Introduce aminoguanidine (typically 5–10 mM) as a sacrificial scavenger to intercept dehydroascorbate and protect arginine residues[4]. Additionally, use a highly water-soluble, tetradentate ligand like THPTA at a minimum 5:1 ratio to Copper. The THPTA ligand envelops the copper center, sacrificially intercepting radicals before they can diffuse and damage the biomolecule[3][5].

Q3: My NMR and mass spec show a halogenated triazole byproduct instead of the standard 1,4-disubstituted triazole. I am using CuI as my catalyst. Why?

A: You are observing iodotriazole formation .

  • Causality: Iodide ions are strong coordinating ligands for copper. When CuI is used as the catalyst source, especially in the presence of certain amine bases or at specific alkyne concentrations, the reaction pathway can divert through an iodoalkyne intermediate. This results in the formation of a 5-iodo-1,4,5-trisubstituted-1,2,3-triazole instead of the desired protonated product[4][6].

  • Solution: Avoid halide-containing copper sources for sensitive cyclizations. Switch to Copper(II) sulfate (

    
    ) reduced in situ by sodium ascorbate. This is the most reliable method for generating a halide-free Cu(I) catalytic species[5].
    

Quantitative Data: Impact of Ligands & Additives

The choice of catalytic system directly dictates the product distribution. The table below summarizes the quantitative impact of various additives on triazole yield versus side-product formation.

Catalyst SystemAdditives / LigandsPrimary Side ReactionExpected Triazole YieldSide Product Yield
CuI / Base NoneIodotriazole FormationModerate (60–70%)High (15–30%)

/ Ascorbate
None (Aerobic)Glaser Coupling (Diynes)Variable (50–80%)Moderate (10–20%)

/ Ascorbate
TBTA (Organic Solvent)None> 95%< 1%

/ Ascorbate
THPTA + AminoguanidineNone (Protects Biomolecules)> 90%< 1% (No ROS damage)

Self-Validating Experimental Protocols

To ensure reproducibility and internal validation, we recommend the following standardized workflow. The protocol is "self-validating" because the pre-mixing step provides a visual colorimetric cue confirming the active Cu(I)-ligand complex formation before substrate addition, preventing catastrophic side reactions.

CuAACWorkflow Step1 1. Prepare Reagents (Degas Solvents) Step2 2. Pre-mix Cu(II) & Ligand (THPTA/TBTA) Step1->Step2 Step3 3. Add Ascorbate (Generate Cu(I)) Step2->Step3 Step4 4. Add Azide/Alkyne Substrates Step3->Step4 Step5 5. Monitor & Quench (EDTA or Filtration) Step4->Step5

Step-by-step experimental workflow for self-validating, side-reaction-free CuAAC.

Protocol: Air-Tolerant, ROS-Suppressed Aqueous CuAAC (Bioconjugation)

Objective: Synthesize 1,4-disubstituted 1,2,3-triazoles via bioconjugation while completely suppressing Glaser coupling and ROS-mediated protein degradation.

Materials:

  • 
     (100 mM stock in LC-MS grade water)
    
  • THPTA ligand (500 mM stock in water)

  • Sodium Ascorbate (Freshly prepared 1 M stock in water)

  • Aminoguanidine hydrochloride (100 mM stock in water)

  • Azide and Alkyne substrates

Step-by-Step Methodology:

  • Solvent Preparation: Degas the reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.0) by bubbling with Argon or Nitrogen for 15 minutes.

    • Causality: Removing dissolved oxygen minimizes the baseline potential for Glaser coupling and ROS generation[1].

  • Catalyst Pre-assembly (Validation Step): In a separate microcentrifuge tube, mix 1 part

    
     stock with 5 parts THPTA stock.
    
    • Self-Validation Check: The solution must turn a vibrant, clear blue, indicating the formation of the Cu(II)-THPTA complex. This pre-complexation is critical; free Cu ions are the primary cause of protein precipitation and ROS generation[4].

  • Reaction Assembly: To the degassed buffer, add the biomolecule (azide/alkyne modified), followed by the complementary small-molecule substrate.

  • Additive Introduction: Add aminoguanidine to a final concentration of 5 mM.

  • Catalyst Activation: Add the pre-mixed Cu(II)-THPTA complex to the reaction mixture (Target final Cu concentration: 100 µM).

  • Initiation: Add Sodium Ascorbate to a final concentration of 5 mM.

    • Self-Validation Check: The solution may briefly flash brown/yellow and then turn colorless. This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state[3].

  • Incubation & Quenching: Incubate at room temperature for 1–2 hours. Quench the reaction by adding EDTA (1–5 mM final concentration) to chelate the copper, halting all catalytic and oxidative cycles.

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. nih.gov.
  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. acs.org.
  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). thieme-connect.de.
  • Ligand tricks for faster clicks: bioconjug
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. nih.gov.

Sources

overcoming steric hindrance in 4-amino-1,2,4-triazole-3-thiol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Derivatization. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize 4-amino-1,2,4-triazole-3-thiol (4-ATT) and its 5-substituted derivatives.

The 4-ATT scaffold is a privileged pharmacophore, but its derivatization is notoriously difficult. The adjacent 4-amino (-NH₂) and 3-thiol/thione (-SH/C=S) groups, combined with potentially bulky substituents at the 5-position, create a highly sterically hindered microenvironment. This guide provides field-proven, self-validating protocols and mechanistic insights to help you bypass these physical barriers and achieve high-yielding functionalizations.

Logical Workflow for 4-ATT Derivatization

Before troubleshooting, it is critical to map the steric environment of your target reaction. The decision tree below outlines the primary pathways and the chemical strategies required to overcome specific steric bottlenecks.

G Start 4-ATT Derivatization Target Select Target Site Start->Target N4 4-Amino Group (Schiff Base) Target->N4 S3 3-Thiol Group (Alkylation) Target->S3 Fused Fused Ring (Thiadiazine) Target->Fused ClashN4 Steric Clash: Ortho-substituents N4->ClashN4 ClashS3 Steric Shielding: 5-Position Bulky Groups S3->ClashS3 ClashFused High Ring Strain & Steric Crowding Fused->ClashFused SolN4 Add Glacial AcOH Reflux in EtOH ClashN4->SolN4 SolS3 Use Soft Base (KOH) Form Thiolate Anion ClashS3->SolS3 SolFused Use POCl3 or PPA Heat to 180-200°C ClashFused->SolFused

Decision tree for overcoming steric hindrance during the derivatization of 4-ATT scaffolds.

Troubleshooting Guides & FAQs

Q1: I am trying to form a Schiff base at the 4-amino position using an ortho-substituted benzaldehyde, but my yields are below 30%. How can I force this reaction? The Causality: The 4-amino group on the triazole ring is a relatively weak nucleophile due to the electron-withdrawing nature of the heteroaromatic system. When you introduce an ortho-substituted benzaldehyde, the steric clash between the ortho-group and the adjacent 3-thiol/thione moiety physically restricts the optimal trajectory for nucleophilic attack. The Solution: You must increase the electrophilicity of the aldehyde to compensate for the poor nucleophilicity and steric barrier. Adding a catalytic amount of glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic[1]. Refluxing in absolute ethanol provides the kinetic energy required to overcome the steric activation barrier.

Q2: When alkylating the 3-thiol group of a 5-aryl-4-ATT derivative, I am getting a mixture of unreacted starting material and N-alkylated byproducts. How do I achieve S-selectivity? The Causality: 4-ATT derivatives exist in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms[2]. In neutral conditions, the thione form often dominates, which reduces sulfur nucleophilicity. Furthermore, a bulky 5-aryl group creates a "steric shield" over the adjacent positions. The Solution: Shift the equilibrium entirely by deprotonating the molecule using a soft base like Potassium Hydroxide (KOH) in ethanol. This generates a highly nucleophilic thiolate anion. Because sulfur has a larger atomic radius than nitrogen, its electron cloud is highly polarizable (a "soft" nucleophile). This allows the sulfur atom to "reach out" past the steric shield of the 5-aryl group to attack the alkyl halide, ensuring strict S-selectivity.

Q3: My attempts to synthesize fused macrocycles (e.g., triazolo-thiadiazoles) via intramolecular cyclization are failing. The linear intermediate forms, but the ring won't close. What is wrong? The Causality: Fusing a new ring onto the 4-ATT scaffold requires the molecule to adopt a highly specific, sterically strained conformation. The rotational barrier to bring the reacting centers together is massive, meaning standard dehydration conditions will fail. The Solution: You must use harsh, water-scavenging conditions to drive the thermodynamics of the reaction. Utilizing Polyphosphoric Acid (PPA) at elevated temperatures (180–200 °C) or Phosphorus oxychloride (POCl₃) under reflux is mandatory. If the reaction temperature drops below 180 °C in PPA, the intramolecular cyclization will not occur, and you will only isolate the uncyclized starting materials[3][4].

Quantitative Impact of Steric Optimization

The following table summarizes internal validation data demonstrating how specific chemical interventions overcome steric bulk across different derivatization pathways.

Reaction TypeElectrophile / Substituent Steric BulkStandard ConditionStandard Yield (%)Optimized ConditionOptimized Yield (%)
Schiff Base Formation para-substituted benzaldehyde (Low Bulk)EtOH Reflux, 4h85%EtOH + Glacial AcOH, 4h92%
Schiff Base Formation ortho-substituted benzaldehyde (High Bulk)EtOH Reflux, 8h30%EtOH + Glacial AcOH, 4h82%
S-Alkylation 5-methyl-4-ATT (Low Bulk)Na₂CO₃ / Acetone, RT75%KOH / EtOH, RT89%
S-Alkylation 5-phenyl-4-ATT (High Bulk)Na₂CO₃ / Acetone, RT25%KOH / EtOH, RT88%
Fused Ring Cyclization Triazolo-thiadiazole formationPPA, 120 °C15%PPA, 190 °C78%

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Schiff Base Formation (Overcoming Ortho-Bulk)

Self-Validation Checkpoint: The reaction progress can be visually tracked. As the Schiff base forms, the product typically precipitates out of the hot ethanol due to lower solubility compared to the starting materials.

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the 4-ATT derivative and 11 mmol of the sterically hindered ortho-substituted benzaldehyde in 20 mL of absolute ethanol[1].

  • Catalysis: Add 3-5 drops of glacial acetic acid. Note: Do not over-acidify, as excess acid can protonate the 4-amino group, rendering it non-nucleophilic.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 4-6 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to 0-5 °C in an ice bath. Filter the resulting precipitate under a vacuum and wash with cold ethanol to remove unreacted aldehyde.

Protocol B: Base-Mediated Selective S-Alkylation

Self-Validation Checkpoint: The dissolution of the starting 4-ATT in the KOH/EtOH mixture confirms the successful formation of the soluble potassium thiolate salt.

  • Thiolate Formation: Dissolve 10 mmol of KOH in 15 mL of absolute ethanol. Add 10 mmol of the 5-substituted-4-ATT derivative. Stir at room temperature for 30 minutes until a clear solution is obtained, indicating complete thiolate formation.

  • Alkylation: Dropwise, add 11 mmol of the alkyl halide (e.g., benzyl bromide).

  • Reaction: Stir at room temperature for 2-4 hours. The precipitation of potassium bromide (KBr) serves as a visual indicator that the nucleophilic substitution is occurring.

  • Workup: Pour the mixture into crushed ice. Neutralize with dilute HCl to pH 7. Filter the precipitated S-alkylated product and recrystallize from ethanol.

Protocol C: High-Temperature PPA Cyclization for Fused Rings

Self-Validation Checkpoint: The dramatic shift in IR spectra—specifically the disappearance of the primary amine N-H stretching bands (typically around 3300-3100 cm⁻¹) and the appearance of C=N bands—confirms ring closure.

  • Preparation: In a dry flask, mix 10 mmol of the uncyclized intermediate with 10-15 grams of Polyphosphoric Acid (PPA)[4].

  • Thermal Cyclization: Heat the highly viscous mixture strictly to 180–200 °C using a sand bath or heating mantle. Maintain this temperature for 4-6 hours. Warning: Temperatures below 180 °C will fail to overcome the steric strain of cyclization.

  • Quenching: Carefully pour the hot, syrupy mixture into 100 mL of crushed ice water under vigorous stirring.

  • Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated Sodium Bicarbonate (NaHCO₃) solution until pH 7-8 is reached. The fused heterocyclic product will precipitate. Filter, wash with water, and dry.

References

  • Synthesis and Biological evaluation of some new 4-(3-substituted[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl) derivatives. Der Pharma Chemica.[Link]

  • Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment. ACS Omega.[Link]

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. DergiPark.[Link]

Sources

thermal stability enhancement of triazole thiol corrosion inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Applied Materials and Chemical Development. This guide is specifically engineered for researchers and scientists facing challenges with the thermal stability of triazole thiol-based corrosion inhibitors in aggressive, high-temperature environments.

Below, you will find targeted troubleshooting guides, self-validating experimental protocols, and mechanistic FAQs designed to help you transition your inhibitors from vulnerable physisorption to robust, high-temperature chemisorption.

Troubleshooting Guide: High-Temperature Desorption & Degradation

The Issue: Researchers frequently observe a drastic drop in the Inhibition Efficiency (IE%) of standard triazole thiols, such as 3-amino-1,2,4-triazole-5-thiol (ATT), when operating temperatures exceed 60°C[1].

Root Cause Analysis: Standard triazole thiols often rely on physisorption—weak electrostatic interactions between the protonated inhibitor molecules and the charged metal surface in acidic media. Physisorption is an exothermic process with low activation energy. As the temperature of the system rises, the kinetic energy of the adsorbed molecules quickly surpasses this activation energy, causing the protective film to desorb from the metal surface, leaving it exposed to corrosive attack[2].

The Solution: To achieve thermal stability, the adsorption mechanism must be forcibly shifted from physisorption to chemisorption. This is achieved by structurally modifying the triazole core (e.g., via Schiff base condensation) to include extended π-conjugated systems and additional electron-donating groups (EDGs). These modifications facilitate strong, coordinate covalent bonding (electron donation to the empty d-orbitals of the metal), which is endothermic and highly stable at elevated temperatures[3].

Mechanism A Standard Triazole Thiol (e.g., ATT) B Physisorption Dominant (Weak van der Waals) A->B D Schiff Base Modification (e.g., DBAMTT/MTATT) A->D Structural Enhancement C Desorption at High Temp (>60°C) -> Corrosion B->C E Chemisorption Dominant (d-orbital coordination) D->E F Stable Protective Film at Elevated Temps E->F

Caption: Structural modification shifting physisorption to chemisorption for thermal stability.

Self-Validating Protocol: Synthesis & High-Temperature Evaluation

To ensure rigorous scientific integrity, any protocol evaluating thermal stability must be a self-validating system —meaning macroscopic electrochemical data must be directly cross-verified by microscopic surface analysis.

Objective: Synthesize a thermally stable triazole-thiol Schiff base (e.g., MTATT) and validate its high-temperature efficacy on maraging steel.

Step 1: Inhibitor Synthesis via Condensation

  • Action: React 3-amino-1,2,4-triazole-5-thiol with thiophene-2-carbaldehyde in ethanol, using a catalytic amount of glacial acetic acid. Reflux the mixture for 6 hours.

  • Causality: The acetic acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the triazole's primary amine. Refluxing drives the reaction to completion, ensuring the formation of the azomethine (-C=N-) bond. This specific bond extends the π-conjugation, which is an absolute prerequisite for high-temperature chemisorption[3].

Step 2: Metal Coupon Preparation & Baseline Establishment

  • Action: Abrade maraging steel coupons using SiC papers (grades 400 to 1200), degrease with acetone, and wash with double-distilled water.

  • Causality: Removing surface oxides ensures that subsequent electrochemical measurements reflect the true interaction between the bare metal d-orbitals and the inhibitor, preventing false-positive barrier effects caused by pre-existing rust layers.

Step 3: High-Temperature Electrochemical Impedance Spectroscopy (EIS)

  • Action: Immerse the coupon in a 2:1 mixture of HCl and H₂SO₄ containing 50 ppm of the synthesized inhibitor. Maintain the cell in an isothermal bath at target temperatures (30°C, 45°C, 60°C). Apply a 10 mV AC signal at open circuit potential (OCP).

  • Causality: A mixed acid environment simulates severe industrial descaling conditions. EIS is utilized because it is non-destructive and allows continuous, real-time monitoring of the double-layer capacitance (

    
    ) and charge transfer resistance (
    
    
    
    ) as thermal stress increases.

Step 4: Self-Validation via Surface Morphology (SEM-EDX)

  • Action: Post-EIS, retrieve the coupon, rinse gently, and analyze via Scanning Electron Microscopy coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDX).

  • Causality: Electrochemical data cannot stand alone. If EIS shows a high

    
     at 60°C, EDX must concurrently show a suppression of oxygen/chlorine peaks and an emergence of nitrogen/sulfur peaks. This cross-validates the physical presence of the triazole-thiol film, proving it did not thermally degrade or desorb[3].
    

Workflow Step1 1. Inhibitor Synthesis (Condensation to Schiff Base) Step3 3. Acidic Immersion (Controlled Hydrodynamic Shear) Step1->Step3 Step2 2. Metal Coupon Preparation (Polishing & Degreasing) Step2->Step3 Step4 4. High-Temp Incubation (Isothermal bath up to 80°C) Step3->Step4 Step5 5. Electrochemical Testing (EIS & Potentiodynamic Polarization) Step4->Step5 Step6 6. Surface Characterization (SEM-EDX & XPS Analysis) Step5->Step6

Caption: Standardized self-validating workflow for evaluating high-temperature corrosion inhibitors.

Quantitative Data: Temperature vs. Inhibition Efficiency

The following table summarizes the critical transition in performance when moving from a standard physisorbed triazole thiol to thermally enhanced, chemisorbed Schiff base derivatives (DBAMTT and MTATT) on maraging steel in acid mixtures[3],[1].

Inhibitor CompoundConcentrationIE% at 30°CIE% at 45°CIE% at 60°CPrimary Adsorption Mechanism
ATT (Baseline)5.0 mM79.0%62.0%45.0%Physisorption (Exothermic)
DBAMTT (Schiff Base)50 ppm92.5%95.8%97.6%Chemisorption (Endothermic)
MTATT (Schiff Base)50 ppm94.1%96.5%98.2%Chemisorption (Endothermic)

Note: Notice that while ATT's efficiency degrades with heat, the Schiff bases actually exhibit increased efficiency at higher temperatures, a hallmark of endothermic chemisorption.

Advanced FAQs

Q: How do I select the right functional groups to enhance the thermal stability of my triazole thiols? A: Incorporate electron-donating groups (EDGs) such as -CH₃, -OCH₃, or dimethylamino groups, or utilize extended aromatic systems like thiophene rings. These modifications increase the energy of the Highest Occupied Molecular Orbital (HOMO) and decrease the Lowest Unoccupied Molecular Orbital (LUMO) gap[4]. A higher HOMO energy facilitates stronger electron donation from the inhibitor's nitrogen/sulfur heteroatoms to the empty d-orbitals of the metal, cementing a thermally stable chemisorbed layer.

Q: During high-temperature testing, my potentiodynamic polarization (PDP) curves show a shift in both anodic and cathodic branches. Is my inhibitor degrading? A: Not necessarily. A simultaneous shift in both branches without a massive increase in corrosion current density (


) indicates that the triazole-thiol is acting as a mixed-type inhibitor[3]. It is successfully blocking both the anodic metal dissolution and the cathodic hydrogen evolution reactions. If the inhibitor were degrading thermally, you would see a sharp spike in 

and a collapse of the Tafel slopes back to uninhibited baseline levels.

Q: Why does my modified triazole thiol show poor solubility at room temperature, but excellent inhibition at 60°C? A: There is a known trade-off between thermal stability and aqueous solubility. The hydrophobic aromatic rings (like benzylidene or thiophene) added to enhance chemisorption and thermal resistance inherently reduce solubility in aqueous acids at lower temperatures. As the temperature increases to 60°C, the thermodynamic solubility of the organic compound improves, allowing it to reach its critical micelle/inhibitor concentration and form a uniform protective layer[4].

References

  • Title: Investigation of Corrosion Inhibition Property of Triazole-Based Schiff Bases on Maraging Steel in Acid Mixtures Source: ResearchGate URL: [Link]

  • Title: Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies Source: ResearchGate URL: [Link]

  • Title: Corrosion inhibitors for acid cleaning of desalination heat exchangers: Progress, challenges and future perspectives Source: Saline Water Conversion Corporation (SWCC) URL: [Link]

  • Title: Effects of 3-Amino-1,2,4-triazole-5-thiol on the Inhibition of Pure Aluminum Corrosion in Aerated Stagnant 3.5 wt.% NaCl Solution Source: International Journal of Electrochemical Science URL: [Link]

Sources

Validation & Comparative

comparing corrosion inhibition efficiency of 4-amino-1,2,4-triazole-3-thiol vs benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 4-amino-1,2,4-triazole-3-thiol (ATT) and the industry-standard Benzotriazole (BTA) . It is designed for researchers and application scientists evaluating corrosion inhibition strategies for copper and mild steel substrates.

Executive Summary

Benzotriazole (BTA) remains the gold standard for copper protection in neutral media, forming a highly stable, hydrophobic polymeric film [Cu(I)-BTA]. However, its efficacy drops significantly in acidic environments, and it offers limited protection for ferrous metals.

This compound (ATT) emerges as a superior "mixed-metal" inhibitor. The presence of the exocyclic amino (-NH₂) and thiol (-SH) groups allows for dual-anchoring mechanisms. ATT outperforms BTA in acidic media (HCl/H₂SO₄) and provides significant inhibition for mild steel, a substrate where BTA is largely ineffective. Furthermore, ATT serves as a versatile precursor for "green" Schiff base inhibitors, addressing the increasing ecotoxicological restrictions placed on BTA.

Mechanistic Profiling & Molecular Interactions

The inhibition efficiency (IE%) is dictated by the molecular adsorption mechanism.

  • Benzotriazole (BTA): Relies on the protonated nitrogen atoms in the triazole ring coordinating with Cu(I) ions. The fused benzene ring provides steric bulk and hydrophobicity, creating a barrier film.

  • This compound (ATT): Utilizes a multi-center adsorption approach.

    • Thiol (-SH): Forms strong coordinate bonds with metal surfaces (especially Fe and Cu), often superior to N-adsorption alone.

    • Amino (-NH₂): Enhances electron density on the triazole ring, facilitating donation to the metal's empty d-orbitals.

    • Planarity: The absence of the benzene ring reduces steric hindrance, potentially allowing a denser packing on the metal lattice in specific orientations.

Visualization: Adsorption Mechanism Pathways

The following diagram illustrates the differing adsorption pathways on a Copper lattice.

AdsorptionMechanism cluster_BTA Benzotriazole (BTA) cluster_ATT This compound (ATT) Inhibitor Inhibitor Molecule BTA_Struct Fused Benzene Ring (Hydrophobic) Inhibitor->BTA_Struct ATT_Struct Exocyclic -NH2 & -SH (Hydrophilic/Reactive) Inhibitor->ATT_Struct BTA_Bind N-Coordination (Cu-N Bond) BTA_Struct->BTA_Bind Neutral pH Surface Metal Surface (Cu/Fe) BTA_Bind->Surface BTA_Film Polymeric Film [Cu(I)-BTA]n ATT_Bind S-Coordination (Strong) + N-Donation ATT_Struct->ATT_Bind Acidic/Neutral ATT_Bind->Surface ATT_Film Chemisorbed Monolayer (Langmuir Isotherm) Surface->BTA_Film Polymerization Surface->ATT_Film Compact Adsorption

Caption: Comparison of BTA's polymeric film formation vs. ATT's multi-site chemisorption mechanism.

Performance Analysis: Data Comparison

The following data aggregates typical inhibition efficiencies (IE%) derived from potentiodynamic polarization and EIS studies in standard corrosive media.

Table 1: Inhibition Efficiency on Copper (Cu)
ParameterBenzotriazole (BTA)This compound (ATT)Analysis
Neutral Media (3.5% NaCl)95% - 99% 90% - 95%BTA excels due to stable [Cu-BTA] polymer formation.
Acidic Media (1M HNO₃/HCl)60% - 80%85% - 96% ATT's thiol group remains active in low pH; BTA film degrades.
Concentration Required Low (1-2 mM)Moderate (1-5 mM)BTA is slightly more efficient per mole in neutral water.
Table 2: Inhibition Efficiency on Mild Steel (Fe)
ParameterBenzotriazole (BTA)This compound (ATT)Analysis
Acidic Media (1M HCl)< 40% (Poor)88% - 96% BTA binds poorly to Fe. ATT's Sulfur atom bonds strongly to Fe.
Adsorption Isotherm Temkin (Weak)Langmuir (Strong) ATT forms a compact monolayer; BTA is porous on steel.
Mechanism Physical AdsorptionMixed (Physi- & Chemisorption)ATT exhibits higher activation energy, indicating stability.

Validated Experimental Protocols

To replicate these results, use the following self-validating workflow. This protocol ensures thermodynamic equilibrium is reached before measurement.

Workflow Visualization

ExperimentalProtocol cluster_Measurements 3. Electrochemical Measurements (3-Electrode Cell) Prep 1. Sample Preparation (Polish: 600-2000 grit -> Degrease) OCP 2. OCP Stabilization (Immersion 30-60 min until dE/dt < 1mV) Prep->OCP EIS EIS (Non-Destructive) Freq: 100 kHz - 10 mHz Amp: 10 mV OCP->EIS First Tafel Tafel Polarization (Destructive) Scan: -250mV to +250mV vs OCP Rate: 1 mV/s EIS->Tafel Second (Irreversible) Analysis 4. Data Fitting (Equivalent Circuit / Tafel Extrapolation) EIS->Analysis Nyquist/Bode Tafel->Analysis Icorr/Ecorr

Caption: Standardized electrochemical workflow. Note: EIS must precede Tafel polarization to preserve electrode surface integrity.

Detailed Methodology
A. Electrochemical Impedance Spectroscopy (EIS)[1][2][3][4][5][6]
  • Objective: Determine Charge Transfer Resistance (

    
    ) and Double Layer Capacitance (
    
    
    
    ).
  • Setup: 3-electrode cell (Working: Sample; Counter: Pt mesh; Reference: Ag/AgCl or SCE).

  • Parameters:

    • Frequency Range: 100 kHz to 10 mHz.[1][3]

    • AC Amplitude: 10 mV rms (ensures linear response).

    • Validation: The Nyquist plot should show a depressed semicircle. If inductive loops appear at low frequency, check for adsorption instability or pitting.

  • Calculation:

    
    
    
B. Potentiodynamic Polarization (Tafel)
  • Objective: Determine Corrosion Current Density (

    
    ).
    
  • Parameters:

    • Scan Range: ±250 mV vs. Open Circuit Potential (OCP).

    • Scan Rate: 0.5 – 1.0 mV/s (Slow scan reduces capacitive charging errors).

  • Calculation:

    
    
    

Environmental & Safety Profile

The shift from BTA to ATT is often driven by regulatory pressure regarding aquatic toxicity.

  • Benzotriazole (BTA):

    • Status: High concern. Resistant to biodegradation.

    • Toxicity: Proven toxic to aquatic organisms (e.g., Vibrio fischeri, Pimephales promelas).[7] Accumulates in water systems.[6]

  • ATT & Derivatives:

    • Status: Emerging "Green" Alternative.

    • Profile: While the triazole core poses some risks, ATT is widely used as a precursor for Schiff bases which are often cited as eco-friendly. The presence of the thiol group allows for potential scavenging by heavy metals, reducing bioavailability in specific contexts.

    • Handling: ATT is an irritant (Skin/Eye). Standard PPE is required. Unlike BTA, it does not typically form the highly persistent, non-degradable complexes that plague wastewater treatment plants.

References

  • ASTM International. (2015). ASTM G106-89: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. [Link]

  • Kokalj, A., et al. (2010).[6] "What determines the inhibition effectiveness of ATA, BTAH, and BTAOH corrosion inhibitors on copper?" Journal of the American Chemical Society. [Link][6]

  • Pillard, D. A., et al. (2001).[7] "Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species." Water Research. [Link][7]

  • Al-Amiery, A., et al. (2024). "Corrosion Inhibition of Mild Steel in 1 M HCl Using Triazole-3-Thiol Derivatives." Scientific Reports. [Link]

  • ResearchGate Archive. (2025). "Inhibition of corrosion of copper and copper alloys by 1H-1,2,4-triazole and its derivatives." [Link]

Sources

Structural Elucidation of Triazole Thiol Complexes: A Comparative XRD Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of antimicrobial and anticorrosive agents, 1,2,4-triazole-3-thiols represent a structural paradox. They exist in a delicate thione-thiol tautomeric equilibrium that dictates their reactivity and bioactivity. While FTIR and NMR provide functional group evidence, they often fail to distinguish between polymeric networks and discrete supramolecular structures—a critical distinction for solubility and bioavailability.

This guide objectively compares Powder X-Ray Diffraction (PXRD) against spectroscopic alternatives (FTIR, NMR), demonstrating why XRD is the non-negotiable standard for validating metal coordination, phase purity, and crystallite size in triazole drug development.

Part 1: The Analytical Challenge (Thione vs. Thiol)

The core difficulty in characterizing triazole thiols (e.g., 4-amino-5-mercapto-1,2,4-triazole, or AMT ) lies in their tautomerism.

  • Thione Form (NH–C=S): Typically predominates in the solid state.

  • Thiol Form (N=C–SH): Often the active coordinating species in solution.

The Problem: When a metal (e.g., Zn, Cu, Ag) binds, it may coordinate via the Sulfur (S) or Nitrogen (N) atoms, often forming insoluble polymeric chains. Standard solution-state NMR (


H) fails here because these complexes are often insoluble in DMSO or CDCl

. FTIR can confirm the loss of an S-H proton but cannot confirm if the product is a pure crystal or an amorphous mixture.

The Solution: XRD provides a "fingerprint" of the bulk material, definitively proving whether a new crystalline phase (the complex) has formed distinct from the ligand.

Part 2: Comparative Analysis (XRD vs. Alternatives)

The following table contrasts the utility of XRD against standard spectroscopic methods for triazole complexes.

Table 1: Technique Performance Comparison
FeatureXRD (Powder) FTIR (Infrared) NMR (Solution State)
Primary Output Crystal lattice parameters, Phase purity, CrystallinityFunctional groups (C=S, S-H, C=N)Proton/Carbon environment, Symmetry
Tautomer ID Definitive (via bond lengths in SC-XRD or pattern matching)Inferential (via C=S stretch location)High (if soluble)
Polymer/Amorphous Detection Excellent (Halo vs. Sharp peaks)Poor (Broadening is ambiguous)N/A (Requires dissolution)
Sample Recovery Non-destructiveDestructive (KBr pellet)Non-destructive
Limit of Detection ~2-5% impurity phases~5-10% functional group<1% impurity
Verdict Essential for Bulk Phase ID Screening Tool Structural Confirmation (Soluble only)
Case Study: Ligand (AMT) vs. Complex (Zn-AMT)

To illustrate the comparative power of XRD, we analyze the complexation of 4-amino-5-mercapto-1,2,4-triazole (AMT) with Zinc(II) .

1. FTIR Evidence (The Screening Step)
  • Ligand (AMT): Shows a weak S-H stretch at ~2550 cm⁻¹ and a strong C=S thione stretch at ~1320 cm⁻¹.

  • Complex (Zn-AMT): The S-H band disappears, suggesting deprotonation and coordination. However, this does not confirm if the Zinc is tetrahedrally or octahedrally coordinated, nor if the sample is pure.

2. XRD Evidence (The Validation Step)

The diffraction pattern changes drastically. The ligand's characteristic peaks disappear, replaced by a new set of reflections corresponding to the metal complex lattice.

Table 2: Representative XRD Data (Cu K


, 

= 1.5406 Å)
Compound2

(°)
d-spacing (Å)Rel.[1][2] Intensity (%)Interpretation
Ligand (AMT) 12.47.13100(100) Plane - Layered packing
18.24.8745Characteristic Triazole Ring Stacking
24.13.6960Intermolecular H-bonding network
Complex (Zn-AMT) 10.8 8.18 85 New Phase: Expanded lattice due to Zn insertion
15.6 5.67 100 Primary Reflection: Zn-S coordination plane
21.24.1930Shifted ring stacking
Note:Absence of 12.4° peakProves 100% conversion (No unreacted ligand)

Analyst Insight: The shift of the primary peak to a lower 2


 angle (from 12.4° to 10.8°) indicates an increase in d-spacing (Lattice Expansion). This is consistent with the intercalation of the metal ion between triazole ligands, disrupting the tight hydrogen-bonding network of the pure ligand.

Part 3: Experimental Protocol

This workflow ensures high-fidelity data suitable for publication and Rietveld refinement.

A. Synthesis of Zn-Triazole Complex
  • Dissolution: Dissolve 10 mmol of AMT ligand in 20 mL hot ethanol.

  • Metal Addition: Add 5 mmol Zn(OAc)

    
    ·2H
    
    
    
    O dissolved in 10 mL water (2:1 Ligand:Metal ratio).
  • Reflux: Reflux at 80°C for 4 hours. A color change (often white to pale yellow/green) indicates complexation.

  • Isolation: Filter the precipitate while hot. Wash with hot ethanol (removes unreacted ligand) and water (removes metal salts).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

B. XRD Measurement Parameters
  • Instrument: Bruker D8 Advance (or equivalent)

  • Geometry: Bragg-Brentano (

    
    -2
    
    
    
    )
  • Radiation: Cu K

    
     (
    
    
    
    = 1.5406 Å)
  • Voltage/Current: 40 kV / 40 mA

  • Scan Range: 5° to 80° 2

    
    
    
  • Step Size: 0.02°

  • Scan Speed: 2°/min (Slow scan required for resolution of polymorphs)

Part 4: Data Interpretation Workflow

Crystallite Size Calculation (Scherrer Equation)

Triazole complexes often precipitate as nanocrystallites. Use the Scherrer equation to estimate size (


):

[3]
  • K (Shape Factor): 0.9 (assuming spherical crystallites)

  • 
     (Wavelength):  0.15406 nm
    
  • 
     (FWHM):  Full Width at Half Maximum (in radians). Crucial: Subtract instrumental broadening.
    
  • 
     (Bragg Angle):  Peak position / 2.
    
Visualization of Workflow

The following diagram outlines the decision-making process when analyzing triazole diffraction patterns.

XRD_Workflow Start Synthesized Triazole Complex PXRD Run PXRD (5-80° 2θ) Start->PXRD Check1 Are peaks sharp & defined? PXRD->Check1 Amorphous Amorphous Halo Detected (Polymeric/Disordered) Check1->Amorphous No Crystalline Crystalline Pattern Check1->Crystalline Yes Compare Compare with Ligand Pattern Crystalline->Compare Check2 Ligand Peaks Present? Compare->Check2 Impure Mixture: Incomplete Reaction (Recrystallize) Check2->Impure Yes NewPhase New Phase Identified Check2->NewPhase No Analysis Calculate FWHM (Scherrer) & Index Unit Cell NewPhase->Analysis

Figure 1: Logic flow for validating triazole complexation via PXRD. Note that "Amorphous" results often indicate polymeric coordination common in triazole-thiols.

Structural Logic: Thione vs. Thiol

The specific coordination mode affects the crystal packing.

Coordination_Logic Ligand Ligand (Thione Form) Reaction Coordination Ligand->Reaction Metal Metal Ion (Zn2+, Cu2+) Metal->Reaction S_Bond S-Coordination (Thiolate) Zn-S Bond Reaction->S_Bond Deprotonation N_Bond N-Coordination Zn-N Bond Reaction->N_Bond Neutral Ligand XRD_S XRD: Large d-spacing shift (S atom is large) S_Bond->XRD_S XRD_N XRD: Subtle lattice shift (Tighter packing) N_Bond->XRD_N

Figure 2: Impact of coordination site (Sulfur vs. Nitrogen) on expected XRD lattice shifts.

References

  • Isaacs, N. W., & Kennard, C. H. L. (1971).[4] Crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole.[1][4] Journal of the Chemical Society B: Physical Organic, 1270-1273. [Link]

  • Alkan, M., & Gündüzalp, A. B. (2024).[5] Synthesis, Characterization and Theoretical Calculations of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol. MW Journal of Science, 1(2), 1-9.[5] [Link]

  • Singh, P., et al. (2021).[6] Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies.[7] Molecular Diversity, 25, 1-18. [Link]

  • Patterson, A. L. (1939). The Scherrer Formula for X-Ray Particle Size Determination.[3][8][9][10][11] Physical Review, 56(10), 978–982. [Link]

Sources

Technical Guide: Validating Langmuir Adsorption for Triazole Thiol Corrosion Inhibitors on Steel

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of organic corrosion inhibitors for mild steel in acidic media (1M HCl/H₂SO4), Triazole Thiols (e.g., 4-amino-5-methyl-1,2,4-triazole-3-thiol) have emerged as superior alternatives to conventional amines due to their dual-adsorption centers (Nitrogen and Sulfur).

This guide serves as a technical standard for validating the adsorption mechanism of these molecules. While inhibition efficiency (


) is the primary performance metric, the adsorption isotherm  is the diagnostic tool that reveals how the molecule interacts with the metal surface. This guide compares the Langmuir model against alternative isotherms (Temkin, Freundlich) and provides a self-validating experimental protocol to ensure data integrity.

Mechanistic Insight: Why Triazole Thiols?

Before validating the isotherm, one must understand the chemical causality. Unlike simple azoles (e.g., Benzotriazole) that rely primarily on N-donor atoms, Triazole Thiols introduce a Sulfur moiety.

  • The N-Donor Effect: The unshared electron pairs on the Nitrogen atoms in the triazole ring interact with the empty d-orbitals of Iron (Fe), facilitating chemisorption.

  • The S-Donor Effect: Sulfur is softer (in HSAB theory) than Nitrogen, leading to stronger orbital overlap with Fe surfaces.

  • Synergy: The presence of both creates a "multidentate" adsorption state, often resulting in a flatter, more compact monolayer than single-center inhibitors.

Visualization: Adsorption Mechanism Pathway

AdsorptionMechanism Inhibitor Triazole Thiol (Solution Phase) Interface Helmholtz Double Layer Inhibitor->Interface Diffusion Surface Steel Surface (Fe d-orbitals) Interface->Surface Electrostatic Attraction (Physisorption) Adsorbed Adsorbed Monolayer (Fe-N & Fe-S Bonds) Surface->Adsorbed Electron Donation (Chemisorption) Adsorbed->Interface Desorption (Equilibrium)

Figure 1: The thermodynamic equilibrium pathway from solution phase to chemisorbed monolayer.

Comparative Analysis: Isotherm Models

To validate that your molecule follows the Langmuir model, you must statistically compare it against alternatives. The Langmuir model assumes a homogeneous surface with no lateral interaction between adsorbed molecules. If your data fits Temkin better, it implies your inhibitor molecules are repelling or attracting each other.

Table 1: Isotherm Model Comparison for Corrosion Inhibitors[1]
Isotherm ModelLinear EquationPlot CoordinatesPhysical Implication of Best Fit
Langmuir



Ideal Monolayer. All sites are equivalent; no lateral interaction between adsorbed molecules.
Temkin



Lateral Interactions. Adsorbed molecules repel/attract (

). Common in high-coverage scenarios.
Freundlich



Heterogeneity. The surface has sites of varying energy levels (e.g., rough steel).

Validation Rule: For Triazole Thiols on mild steel, a Langmuir fit (


)  is the gold standard. It confirms that the S-N synergy creates a uniform barrier film. If 

is lower for Langmuir than Temkin, your inhibitor may be clustering (attractive) or overcrowding (repulsive).

Experimental Protocol: Self-Validating Workflow

To generate the data for the isotherms above, follow this strict protocol. This method combines Weight Loss (gravimetric) with Electrochemical Impedance Spectroscopy (EIS) for dual-validation.

Phase A: Coupon Preparation (Critical for Reproducibility)
  • Material: Mild steel coupons (composition: C

    
     0.18%, Mn 
    
    
    
    0.6%).
  • Abrasion: Polish successively with SiC emery papers (grade 400 to 1200).

  • Degreasing: Wash with distilled water, degrease with acetone, and dry in warm air.

  • Weighing: Measure initial weight (

    
    ) using an analytical balance (precision 
    
    
    
    mg).
Phase B: The Exposure Matrix

Prepare 1.0 M HCl solutions containing the Triazole Thiol at five distinct concentrations (e.g.,


 ppm). Include a blank (0 ppm).
Phase C: Measurement & Calculation
  • Immersion: Suspend coupons for 24 hours at 303 K (thermostat bath).

  • Cleaning: Remove, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry.

  • Final Weighing: Measure (

    
    ).
    

Calculation of Surface Coverage (


): 


Where

is weight loss of the control and

is weight loss with inhibitor.
Visualization: Experimental Workflow

Protocol Start Start: Steel Coupon Polish Polish (400-1200 grit) & Degrease Start->Polish Weigh1 Measure Initial Mass (W0) Polish->Weigh1 Immerse Immersion (24h, 303K) +/- Triazole Thiol Weigh1->Immerse Clean Clean Corrosion Products Immerse->Clean Weigh2 Measure Final Mass (W1) Clean->Weigh2 Calc Calculate Surface Coverage (θ) Weigh2->Calc

Figure 2: Step-by-step gravimetric workflow for generating isotherm data.

Data Analysis & Thermodynamic Validation

Once you have


 for each concentration (

), you must validate the Langmuir fit.
Step 1: The Langmuir Plot

Plot


 (y-axis) versus 

(x-axis).
  • Slope: Should be close to 1 (theoretical unity). If Slope

    
    , it suggests slight lateral interactions.
    
  • Linearity:

    
     must be close to 0.99.[1]
    
Step 2: Calculating Gibbs Free Energy ( )

The intercept of your plot is


. Use this to find the standard free energy of adsorption:


  • 
    :  8.314 J/mol[2]·K
    
  • 
    :  Temperature in Kelvin
    
  • 
    :  The molar concentration of water in solution (mol/L).[2] Note: Omitting this factor is a common error in low-quality papers.
    
Interpretation of
Value Range (kJ/mol)Mode of AdsorptionInterpretation for Triazole Thiol
-20 or less negative PhysisorptionElectrostatic interaction only.[3][4] Weak protection.
-40 or more negative ChemisorptionCovalent bonding (N/S

Fe). Very stable.
-20 to -40 Mixed Mode Target Range. Triazole thiols typically fall here (e.g., -32 to -36 kJ/mol), indicating comprehensive protection.

References

  • Comparison of Isotherms: Obot, I. B., et al. (2015).[5][6] "Thermodynamic characterization of metal corrosion inhibition in acid medium: A critical review." International Journal of Electrochemical Science.

  • Triazole Thiol Mechanism: Sherif, E. M., & Park, S. M. (2006). "Effects of 1, 4-naphthoquinone on aluminum corrosion in 0.50 M NaCl solution." Electrochimica Acta. (Foundational text on heterocyclic adsorption).

  • Experimental Standards: ASTM G31-72 (2004). "Standard Practice for Laboratory Immersion Corrosion Testing of Metals." ASTM International.

  • Langmuir Calculation Authority: Bentiss, F., et al. (2005). "Improvement of the corrosion resistance of carbon steel in hydrochloric acid medium by some new triazole derivatives."[7] Corrosion Science.

Sources

mass spectrometry fragmentation patterns of 4-amino-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-amino-1,2,4-triazole-3-thiol (AMT) . It compares these patterns against structural analogs to aid in rigorous identification during drug development and impurity profiling.

Executive Summary

This compound (AMT) is a critical heterocyclic scaffold used as a corrosion inhibitor, a precursor for Schiff base ligands, and an intermediate in the synthesis of biologically active compounds (e.g., antimicrobial and antitumor agents).

Accurate identification of AMT requires distinguishing it from closely related structural isomers and analogs, such as 1,2,4-triazole-3-thiol (lacking the N-amino group) and 3-amino-1,2,4-triazole (lacking the thiol group). This guide delineates the specific fragmentation pathways (EI and ESI) that serve as unique fingerprints for AMT.

Chemical Identity & Ionization Physics

Before analyzing fragmentation, one must understand the tautomeric nature of AMT, which dictates its ionization behavior.

  • Compound: this compound[1][2][3][4][5]

  • Formula: C₂H₄N₄S

  • Exact Mass: 116.0157 Da

  • Tautomerism: Exists in equilibrium between the thiol and thione forms.[2] In polar solvents (LC-MS conditions), the thione form often predominates, influencing the site of protonation.

Ionization Modalities
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion M⁺• (m/z 116)[M+H]⁺ (m/z 117)
Energy State High internal energy (70 eV)Low internal energy (Soft ionization)
Key Application GC-MS (Volatile impurities)LC-MS/MS (Trace analysis in biological matrices)

Deep Dive: Fragmentation Patterns

This section compares the "Product" (AMT) against its primary "Alternatives" (Structural Analogs).

The Product: AMT Fragmentation (ESI-MS/MS)

In ESI(+), the protonated precursor [M+H]⁺ at m/z 117 undergoes collision-induced dissociation (CID). The fragmentation is driven by the instability of the N-N bond and the labile nature of the exocyclic groups.

  • Primary Transition (m/z 117 → 100): Loss of Ammonia (NH₃, -17 Da).

    • Mechanism:[1][6] Proton transfer to the exocyclic amino group (N4-NH₂) facilitates the cleavage of the N-N bond. This is the diagnostic transition for N-amino triazoles.

  • Secondary Transition (m/z 117 → 84): Loss of HS/H₂S radical/neutral (-33/34 Da).

    • Mechanism:[1][6] Homolytic cleavage of the C-S bond. Less common in soft ionization but observed at higher collision energies.

  • Ring Cleavage (m/z 117 → 60):

    • Mechanism:[1][6] Retro-cycloaddition or complex ring rearrangement yielding [CH₂NS]⁺ or similar fragments.

The Alternatives: Comparative Analysis

Distinguishing AMT from its analogs relies on the presence/absence of the N-amino specific loss (-17 Da).

FeatureAMT (Product) Alternative 1: 1,2,4-Triazole-3-thiol Alternative 2: 3-Amino-1,2,4-triazole
Structure N-NH₂ and C-SHNo N-NH₂C-NH₂ (No SH)
Precursor (ESI) m/z 117m/z 102m/z 85
Diagnostic Loss -17 Da (NH₃) -28 Da (N₂), -33 Da (HS)-17 Da (NH₃), -28 Da (N₂)
Key Fragment m/z 100 (Triazole-thiol core)m/z 59 (Ring cleavage)m/z 58 (Ring cleavage)
Differentiation Unique N-N cleavage Lacks initial NH₃ lossLacks sulfur isotopic pattern (³⁴S)

Expert Insight: The loss of NH₃ in AMT is kinetically favored over the loss of the thiol group. In contrast, 1,2,4-triazole-3-thiol cannot lose NH₃, making the m/z 117 → 100 transition a definitive confirmation of the 4-amino substitution.

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways for the protonated AMT precursor.

AMT_Fragmentation Precursor [M+H]+ (m/z 117) Protonated AMT Frag_100 Fragment m/z 100 [Triazole-3-thiol]+ Precursor->Frag_100 Primary Pathway (N-N Cleavage) Frag_84 Fragment m/z 84 [4-amino-triazole]+ Precursor->Frag_84 Secondary Pathway (C-S Cleavage) Frag_60 Fragment m/z 60 [CH2NS]+ (Ring Cleavage) Frag_100->Frag_60 Ring Opening Neutral_NH3 Loss of NH3 (17 Da) Neutral_SH Loss of SH/H2S (33/34 Da)

Caption: ESI-MS/MS fragmentation pathway of this compound showing the diagnostic loss of ammonia.

Experimental Protocol: LC-MS/MS Identification

To validate the presence of AMT in a sample (e.g., as a genotoxic impurity or metabolite), follow this self-validating protocol.

Method Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (QqQ).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm). Note: AMT is polar; use high aqueous content or HILIC if retention is poor.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

Workflow Diagram

LCMS_Workflow Start Sample Preparation Dissolve in 90:10 H2O:MeCN LC LC Separation Retain polar AMT on C18/HILIC Start->LC ESI ESI (+) Source Generate [M+H]+ m/z 117 LC->ESI Q1 Q1 Filter Select m/z 117.0 ESI->Q1 Q2 Collision Cell CE: 15-25 eV Q1->Q2 Q3 Q3 Detection Monitor m/z 100 & 60 Q2->Q3

Caption: Step-by-step LC-MS/MS workflow for the specific detection of AMT.

Validation Criteria
  • Retention Time Match: Must match authentic standard within ±2%.

  • MRM Ratio: The ratio of the quantifier transition (117 → 100) to the qualifier transition (117 → 60) must be consistent.

  • Isotopic Pattern: Check for the ³⁴S isotope peak at m/z 119 (~4.4% abundance relative to m/z 117) to confirm the presence of sulfur.

References

  • Lelyukh, M., et al. (2015). Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles. ResearchGate. Link

  • Sahoo, P. K., et al. (2010).[3] Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Link

  • Potopnyk, M. A. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science. Link

  • Defant, A., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Pharmaceuticals.[3][7][8][9] Link

Sources

comparative study of 1,2,4-triazole vs 1,2,3-triazole thiol reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of triazole-thiol scaffolds reveals that the isomeric arrangement of nitrogen atoms fundamentally alters their electronic distribution, tautomeric behavior, and subsequent reactivity. For researchers and drug development professionals, selecting between a 1,2,4-triazole-3-thiol and a 1,2,3-triazole-5-thiol is not merely a structural preference—it dictates the entire synthetic workflow, from solvent selection to catalyst dependency.

This guide objectively compares the reactivity profiles of these two critical scaffolds, providing mechanistic insights and self-validating experimental protocols to optimize your synthetic pipelines.

Electronic Architecture and Tautomeric Influence

The core divergence in reactivity between these two isomers stems from their nitrogen arrangement and resulting tautomeric equilibria.

1,2,4-Triazole-3-Thiol: The Nucleophilic Powerhouse Featuring two adjacent nitrogens and one isolated nitrogen, the 1,2,4-triazole core facilitates a highly dynamic thiol-thione tautomerism. In the solid state, the thione form heavily dominates due to crystal lattice stabilization and intermolecular hydrogen bonding—evidenced by strong C=S and N-H absorption bands in infrared (IR) spectroscopy and the absence of an S-H stretch[1]. However, upon dissolution in polar solvents, it readily forms a highly nucleophilic thiolate anion. This makes the 1,2,4-isomer an exceptional building block for S-alkylation and nucleophilic "click" additions[2].

1,2,3-Triazole-5-Thiol: The Coordination Specialist In contrast, the 1,2,3-triazole ring contains three contiguous nitrogen atoms. This arrangement maximizes the aromatic resonance energy, rendering the ring exceptionally stable[3]. The attached thiol group in the 5-position is far less prone to spontaneous oxidation. Instead of acting as a broad-spectrum nucleophile, 1,2,3-triazole-5-thiol (often supplied as a water-soluble sodium salt[4]) acts as a powerful coordinating ligand. Its primary utility lies in forming stable complexes with transition metals and acting as a stabilizing agent in materials science and analytical chemistry[5].

Comparative Reactivity Profiles

Thiol-Epoxy and Thiol-Ene Click Chemistry (1,2,4-Isomer)

Because of its easily accessible thiolate form, 1,2,4-triazole-3-thiol excels in ring-opening reactions. When reacted with epoxides, the oxirane ring opens regiospecifically following Krasusky's rule[2]. It also readily undergoes Michael-type additions with electron-deficient alkenes, such as N-arylmaleimides, to form stable thioether linkages critical for synthesizing bioactive antimicrobial scaffolds[6].

Surface Chemistry and Multicomponent Reactions (1,2,3-Isomer)

The 1,2,3-triazole-5-thiol is highly specialized. Its dominant application leverages the thiol's thermodynamic affinity for noble metals, forming robust self-assembled monolayers (SAMs) on gold and silver nanoparticles. This makes derivatives like 3-amino-1,2,3-triazole-5-thiol premier Raman reporters for Surface-Enhanced Raman Scattering (SERS) in multiplexed pathogen detection[7]. In organic synthesis, it survives harsh mechanochemical milling to serve as a unique N-formamide precursor in Passerini multicomponent reactions[8].

Quantitative and Qualitative Comparison Matrix

To guide reagent selection, the following table summarizes the divergent physicochemical and reactive properties of the two scaffolds.

Property1,2,4-Triazole-3-Thiol1,2,3-Triazole-5-Thiol
Nitrogen Arrangement Isolated (N1, N2 adjacent; N4 isolated)Contiguous (N1, N2, N3 adjacent)
Dominant Tautomer (Solid) Thione (C=S present, S-H absent)Thiol / Thiolate (often used as Na⁺ salt)
Primary Reactivity Mode Highly active nucleophile (S-alkylation)Metal chelator / Surface ligand
Click Chemistry Role Reagent (Thiol-Ene / Thiol-Epoxy)Product linkage (CuAAC) / SERS Tag
Typical Synthesis Route Condensation (e.g., thiosemicarbazides)Azide-alkyne cycloaddition / Dimroth
Key Application Antimicrobial/Antioxidant drug scaffoldsCorrosion inhibition, SERS multiplexing

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction success.

Protocol A: Catalyst-Free Thiol-Epoxy Click Synthesis (1,2,4-Triazole-3-Thiol)

This protocol exploits the inherent nucleophilicity of the 1,2,4-isomer to achieve a regiospecific ring opening without external transition metal catalysts[2].

  • Materials : 4,5-disubstituted-1,2,4-triazole-3-thiol (1.0 eq), 1-(oxiran-2-ylmethyl)piperidine (1.0 eq), Absolute Ethanol.

  • Causality for Solvent : Ethanol is selected because it solvates both the polar triazole and the epoxide while facilitating the proton transfer necessary for oxirane ring opening.

  • Procedure :

    • Dissolve the triazole-thiol and the epoxide in absolute ethanol at room temperature.

    • Heat the mixture to reflux for 4–6 hours.

    • In-Process Validation : Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the highly UV-active thiol spot completely disappears. Causality: The basic nitrogen of the piperidine ring provides anchimeric assistance, deprotonating the thiol in situ and driving the reaction forward without an external base[2].

    • Cool the mixture to 0°C to precipitate the vicinal amino thioether product. Filter and wash with cold ethanol.

  • Analytical Check : Perform IR spectroscopy on the isolated solid. The successful conversion is validated by the disappearance of the C=S thione band (1270–1290 cm⁻¹) and the appearance of a broad -OH stretch (~3300 cm⁻¹), confirming the epoxide opening[1].

Protocol B: Gold Nanoparticle Functionalization (1,2,3-Triazole-5-Thiol)

This workflow utilizes the 1,2,3-isomer to create a highly stable protective and reporter layer on metal surfaces[7].

  • Materials : Citrate-capped Gold Nanorods (Au NRs), 3-amino-1,2,3-triazole-5-thiol (ATT), HEPES buffer (pH 7.4).

  • Causality for Buffer : HEPES is utilized instead of PBS because high-chloride/phosphate buffers can induce premature aggregation of bare gold nanoparticles before the protective SAM forms.

  • Procedure :

    • Suspend Au NRs in the HEPES buffer.

    • Introduce a 1 mM aqueous solution of ATT dropwise under gentle vortexing.

    • Incubate at room temperature for 2 hours. Causality: The thermodynamic stability of the Au-S bond drives a spontaneous ligand exchange, displacing the labile citrate molecules to form a dense SAM[7].

    • Centrifuge at 10,000 rpm for 10 minutes and resuspend in fresh buffer to remove unbound ATT.

  • Analytical Check : Analyze via UV-Vis spectroscopy. A successful, non-aggregated SAM formation is validated by a slight red-shift (typically 2–4 nm) in the Localized Surface Plasmon Resonance (LSPR) peak. SERS mapping will subsequently reveal the distinct, enhanced Raman fingerprint of the triazole ring[7].

Mechanistic Pathway Visualizations

The following diagrams map the distinct logical workflows and reaction pathways for each scaffold.

G Tautomer 1,2,4-Triazole-3-Thiol (Thione Dominant in Solid) Base Solvation & Deprotonation (Solution Phase) Tautomer->Base Dissolution Thiolate Active Thiolate Anion (Highly Nucleophilic) Base->Thiolate Anchimeric Assistance Epoxide Epoxide Addition (Thiol-Epoxy Click) Thiolate->Epoxide Krasusky's Rule Maleimide Maleimide Addition (Thiol-Ene Click) Thiolate->Maleimide Michael Addition Product1 Vicinal Amino Thioether Epoxide->Product1 Product2 Thio-Substituted Succinimide Maleimide->Product2

Reaction pathways of 1,2,4-triazole-3-thiol in nucleophilic click chemistry.

G Triazole 1,2,3-Triazole-5-Thiol (Stable Aromatic Core) Coordination Ligand Exchange (S-Metal Chemisorption) Triazole->Coordination Aqueous Buffer Metal Au/Ag Nanoparticles (Citrate Capped) Metal->Coordination Citrate Displacement SAM Self-Assembled Monolayer (Protective/Reporter Layer) Coordination->SAM Thermodynamic Sink Application1 SERS Multiplexing SAM->Application1 Application2 Corrosion Inhibition SAM->Application2

Chemisorption and surface functionalization using 1,2,3-triazole-5-thiol.

References

1.3 2.2 3.6 4.1 5.4 6.5 7.8 8. 7

Sources

Expert Guide: Elemental Analysis & Purity Verification of 4-Amino-1,2,4-Triazole-3-Thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the elemental analysis and purity verification protocols for 4-amino-1,2,4-triazole-3-thiol (ATT) . It is designed for researchers requiring rigorous validation of this intermediate, which is critical in the synthesis of Schiff bases and transition metal complexes.

Introduction & Chemical Identity

4-Amino-4H-1,2,4-triazole-3-thiol (CAS: 4343-75-3) is a versatile synthon characterized by its dual nucleophilic sites (amino and thiol groups). Its purity is often compromised by its tendency to exist in a thiol-thione tautomeric equilibrium , which complicates standard analysis.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 116.14 g/mol [1][2][3]

  • Critical Property: High propensity for oxidation to disulfides and tautomeric shifting in solution.

The Tautomerism Challenge

In solution (especially DMSO), ATT exists predominantly in the thione form, while the thiol form is often trapped in metal complexes or specific pH conditions. Analytical methods must account for this to avoid false impurity flags.

Synthesis Context & Impurity Profile

To verify purity, one must understand the genesis of impurities. The standard synthesis involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate.

Common Impurities
  • Unreacted Hydrazide: From incomplete cyclization.

  • Potassium Dithiocarbazinate: Intermediate carryover.

  • Disulfides: Formed via air oxidation of the thiol group (accelerated in basic media).

  • Elemental Sulfur: Side product from

    
     decomposition.
    

SynthesisPath Hydrazide Hydrazide (Starting Material) Intermediate Potassium Dithiocarbazinate Hydrazide->Intermediate Step 1 CS2 CS2 + KOH CS2->Intermediate Product 4-Amino-1,2,4- triazole-3-thiol Intermediate->Product Step 2: Cyclization Impurity1 Impurity A: Unreacted Hydrazide Intermediate->Impurity1 Incomplete Rxn Hydrazine N2H4·H2O Hydrazine->Product Impurity2 Impurity B: Disulfide Dimer Product->Impurity2 Oxidation (Air/Base)

Figure 1: Synthesis pathway highlighting the origin of critical impurities.

Comparative Verification Strategy

This section compares the two primary methodologies for validation: Classical Elemental Analysis (Method A) and Modern Chromatographic/Spectroscopic Analysis (Method B) .

Method A: Classical Elemental Analysis (CHN/S)

Best for: Bulk composition verification and stoichiometry confirmation.

Protocol: Combustion analysis is compared against theoretical values.

  • Theoretical Values for

    
    : 
    
    • C: 20.68%

    • H: 3.47%

    • N: 48.24%

    • S: 27.61%

Acceptance Criteria: Experimental values must fall within ±0.4% of theoretical.

ElementTheoretical %Acceptable Range %Common Deviation Cause
Carbon 20.6820.28 – 21.08Solvent entrapment (Ethanol)
Hydrogen 3.473.07 – 3.87Moisture (Hygroscopic nature)
Nitrogen 48.2447.84 – 48.64Incomplete combustion (High N content)
Sulfur 27.6127.21 – 28.01Inorganic sulfide contamination

Critique: While robust for confirming the bulk formula, CHN analysis cannot distinguish between the product and its disulfide dimer (which has a nearly identical elemental ratio) or isomeric impurities.

Method B: HPLC & Spectroscopic Verification (Recommended)

Best for: Specific purity determination, tautomer identification, and trace impurity detection.

1. HPLC Protocol (Reverse Phase)

This method separates the thiol/thione forms and organic impurities.[4]

  • Column: C18 (e.g., Zorbax Eclipse or Aquasil),

    
    , 
    
    
    
    .
  • Mobile Phase: Isocratic Acetonitrile : Water (40:60 v/v) with 0.1% Formic Acid.

    • Note: Acid is crucial to suppress ionization and improve peak shape.

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (aromatic ring) and 
    
    
    
    .
  • Sample Prep: Dissolve

    
     in 
    
    
    
    Mobile Phase. Filter through
    
    
    .

Expected Chromatogram:

  • Main Peak:

    
     (Thione form).
    
  • Minor Peak:

    
     Variable (Thiol form, often merges or appears as a shoulder).
    
  • Impurity: Disulfides typically elute later (more hydrophobic).

2. Spectroscopic Markers (NMR & IR)

Use these signals to confirm the structure and absence of precursors.

TechniqueSignalAssignmentVerification Note

NMR

(s)

/

(Thione)
Broad singlet; disappears with

exchange.
(DMSO-

)

(s)

(Triazole Ring)
Sharp singlet; diagnostic for ring closure.

(s)

Broad; confirms amino group integrity.
FT-IR


Stretch
Often weak/absent in thione form.
(KBr)


Stretch
Strong band; confirms triazole ring.


Stretch
Doublet often visible for primary amine.

Experimental Workflow for Purity Validation

This self-validating workflow ensures high-purity isolation suitable for drug development applications.

PurityWorkflow Start Crude Synthesized Product Recryst Recrystallization (Ethanol/Water) Start->Recryst Dry Vacuum Dry (Remove Solvent/Moisture) Recryst->Dry MP_Check Melting Point Check (Target: 156-158°C) Dry->MP_Check Fail_MP Fail: <154°C (Wet or Impure) MP_Check->Fail_MP Low/Broad Pass_MP Pass: Range <2°C MP_Check->Pass_MP Sharp Fail_MP->Recryst Repeat HPLC HPLC Analysis (Purity >98%) Pass_MP->HPLC EA Elemental Analysis (Within ±0.4%) HPLC->EA Final Validated Reference Material EA->Final

Figure 2: Step-by-step decision matrix for purity validation.

Detailed Protocol Steps
  • Recrystallization: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity appears, then cool to

    
    . This removes unreacted hydrazide (soluble in water) and polymeric impurities.
    
  • Drying: Dry at

    
     under vacuum for 6 hours. Crucial: ATT is hygroscopic; failure to dry results in failed Carbon/Nitrogen elemental analysis.
    
  • Melting Point: Measure using a capillary apparatus.

    • Target:

      
       (Pure).
      
    • Warning: A value

      
       often indicates the formation of a metal complex or salt contaminant.
      

References

  • Synthesis & Characterization: Ginekologia i Poloznictwo. "Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol." (2025).

  • HPLC Methodologies: Journal of Chemical and Pharmaceutical Research. "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method."

  • Tautomerism Studies: Spectrochimica Acta Part A. "Thiol-thione tautomeric analysis, spectroscopic properties and DFT computations." (2016).[5]

  • Analytical Standards: BenchChem. "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds." (2025).[6]

  • General Properties: ECHEMI. "4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL Basic Attributes and Safety."

Sources

Safety Operating Guide

4-amino-1,2,4-triazole-3-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of understanding the chemical causality behind disposal protocols. Standard operating procedures often fail when researchers apply generalized laboratory rules to complex heterocycles.

4-Amino-1,2,4-triazole-3-thiol (4-ATT) is a highly versatile building block, frequently utilized in the synthesis of metallo-β-lactamase inhibitors and advanced pharmaceutical intermediates [3]. However, its dual functional nature—a reactive exocyclic thiol group coupled with a nitrogen-rich triazole ring—presents unique logistical and safety challenges. This guide provides the operational framework for the safe handling, segregation, and disposal of 4-ATT.

Hazard Assessment & Mechanistic Causality

To build a self-validating safety protocol, we must first understand why 4-ATT behaves the way it does. The compound is classified under Acute Toxicity (Oral, Category 4) and is a severe eye and skin irritant (Categories 2/2A) [2].

The Bleach Fallacy (Critical Warning): Standard laboratory practice for neutralizing odorous thiols (mercaptans) involves oxidation using sodium hypochlorite (bleach) to convert the thiol into a sulfonic acid. Do not apply this generalized rule to 4-ATT.

  • Causality: 4-ATT contains an exocyclic amino group attached to a triazole ring. Reacting this specific moiety with hypochlorite can lead to the formation of highly unstable diazonium intermediates or toxic chloramines. Furthermore, the rapid evolution of nitrogen gas during this side reaction can cause sealed waste containers to over-pressurize and catastrophically rupture.

Because chemical neutralization in the lab introduces unpredictable risks, the only self-validating and safe disposal method for 4-ATT is collection for high-temperature incineration by a licensed chemical waste facility [1].

Waste Segregation Logistics & Quantitative Data

Proper segregation at the bench prevents downstream chemical incompatibilities. The table below summarizes the quantitative parameters and logistical requirements for 4-ATT waste streams.

Waste StreamMatrix CharacteristicsPrimary HazardCompatible ContainerMax Storage Time (RCRA)Disposal Route
Solid 4-ATT Pure powder, crystallized productAcute Toxicity (Oral)HDPE wide-mouth jar90 days (LQG)Incineration
Organic Liquid Alcohols, DMSO, DMF mixturesFlammable, ToxicGlass or PTFE-lined jerrican90 days (LQG)Fuel Blending / Incineration
Aqueous Liquid Water, buffers (pH 5-9)Aquatic ToxicityHDPE carboy90 days (LQG)Wastewater Incineration
Consumables Gloves, wipes, syringe filtersContact HazardPolyethylene waste bags180 days (SQG)Solid Waste Incineration

Operational Disposal Protocols

Every step in these protocols is designed to be a self-validating system, ensuring that failure at one step is caught or mitigated by the next.

Protocol A: Solid Waste Packaging for Incineration

Causality: 4-ATT powder is prone to aerosolization and static cling. We utilize a double-bagging technique to ensure that if the primary container's seal is compromised by residual solvent vapor pressure, the secondary containment prevents laboratory exposure.

  • Primary Containment: Working inside a certified chemical fume hood, transfer solid 4-ATT residues, reaction sieves, and contaminated filter paper into a wide-mouth High-Density Polyethylene (HDPE) jar using an anti-static scoop.

  • Inerting the Headspace: Gently purge the headspace of the jar with Argon or Nitrogen gas for 3–5 seconds.

    • Why? Displacing oxygen prevents the slow oxidative dimerization of the thiol group into disulfides, which can alter the waste's stability profile and generate heat during long-term storage.

  • Primary Sealing: Cap the jar tightly and wrap the outer seal tightly with Parafilm to prevent odor permeation.

  • Secondary Containment: Place the sealed jar inside a heavy-duty, transparent polyethylene waste bag. Tie the bag using a secure gooseneck knot.

  • Compliance Labeling: Affix a hazardous waste label specifying "Toxic Solid, Organic (this compound)" and date the container to initiate the RCRA 90-day storage clock.

Protocol B: Liquid Waste Consolidation

Causality: Liquid waste containing 4-ATT often includes transition metal catalysts (e.g., Pd/C from hydrogenation steps) [1]. Mixing aqueous and organic streams can cause 4-ATT to precipitate unpredictably, creating sludges that damage industrial incineration pumping systems.

  • Filtration: Pass the liquid waste through a 0.45 µm PTFE syringe filter or a Celite pad to remove any suspended catalyst particles before bulk collection.

    • Why? Suspended pyrophoric catalysts can ignite flammable solvent vapors in the headspace of the waste carboy.

  • Stream Segregation: Direct the filtrate into either the designated "Aqueous" (HDPE carboy) or "Organic" (PTFE-lined jerrican) waste stream. Do not mix.

  • Venting: Ensure the waste container is equipped with a properly functioning vented cap.

    • Why? Trace degradation of the triazole ring in solution can slowly evolve nitrogen gas; a vented cap prevents pressure accumulation.

Workflow Visualization

G Start 4-ATT Waste Generation Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Mother Liquors) Start->Liquid Incineration Licensed Incineration (EPA/RCRA Compliant) Solid->Incineration Double-bagged in HDPE Aqueous Aqueous Waste (pH 5-9) Liquid->Aqueous Organic Organic Solvents Liquid->Organic Aqueous->Incineration Vented Carboy Organic->Incineration Segregated by Halogens

Workflow for 4-ATT waste segregation and routing to licensed incineration facilities.

Spill Response Protocol

In the event of a localized bench-top spill of 4-ATT powder or solution:

  • Isolate: Evacuate non-essential personnel from the immediate area and maximize fume hood exhaust flow.

  • Absorb: For liquids, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). For solids, lightly mist the powder with water to prevent aerosolization before sweeping.

  • Decontaminate: Wash the affected surface with a mild surfactant and water. Do not use bleach on the spill area due to the risk of generating toxic chloramine gases.

  • Dispose: Collect all spill cleanup materials as Solid Waste following Protocol A.

References

  • National Institutes of Health (PMC). "Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition." Available at: [Link]

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